GSK8175
Description
Structure
2D Structure
Properties
IUPAC Name |
6-[(7-chloro-1-hydroxy-3H-2,1-benzoxaborol-5-yl)-methylsulfonylamino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BClFN2O6S/c1-31-27(33)24-20-11-19(14-3-4-14)22(12-23(20)38-26(24)15-5-7-17(30)8-6-15)32(39(2,35)36)18-9-16-13-37-28(34)25(16)21(29)10-18/h5-12,14,34H,3-4,13H2,1-2H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKNKMCQXHIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2Cl)N(C3=C(C=C4C(=C3)OC(=C4C(=O)NC)C5=CC=C(C=C5)F)C6CC6)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BClFN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GSK8175 in HCV Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK8175 (also known as GSK2878175) is a potent, pan-genotypic, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its interaction with the viral replication machinery. This compound targets the palm site II of the NS5B RNA-dependent RNA polymerase, effectively inhibiting the initiation of viral RNA synthesis.[4] Its development as a second-generation inhibitor was aimed at improving the pharmacokinetic profile of its predecessor, overcoming issues of rapid metabolism.[4] Clinical studies have demonstrated its ability to cause a significant, multi-log reduction in plasma HCV RNA levels across various genotypes, underscoring its potential as a broad-spectrum anti-HCV agent.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, including its antiviral activity and pharmacokinetic properties.
Table 1: In Vivo Antiviral Activity of this compound Monotherapy
| Genotype(s) | Dose | Duration | Mean Maximum HCV RNA Reduction (log10 IU/mL) | Reference |
| 1a, 1b, 2, 3 | 10, 30, or 60 mg once daily | 2 days | Statistically significant multi-log reduction |
Table 2: Pharmacokinetic Profile of this compound in Humans
| Population | Parameter | Value | Reference |
| Healthy Volunteers & CHC Subjects | Mean Half-life (t1/2) | 60-63 hours | |
| Human Volunteers (Predecessor Compound GSK5852) | Plasma Half-life (t1/2) | 5 hours |
Core Mechanism of Action
This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of the viral genome. Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, this compound binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.
Specifically, this compound binds to the "palm site II" of the NS5B polymerase. This binding event interferes with the initiation step of RNA synthesis. The chemical structure of this compound, a sulfonamide-N-benzoxaborole analog, is crucial for its potent activity. X-ray crystallography studies have revealed that the benzoxaborole moiety forms a unique boronate complex within the binding pocket, contributing to its high affinity and inhibitory effect. This interaction is further stabilized by a network of ordered water molecules that mediate hydrogen bonds between the inhibitor and key amino acid residues, such as Arg200 and Tyr448.
The development of this compound was a strategic effort to address the metabolic liabilities of an earlier compound, GSK5852. GSK5852, while potent, suffered from a short plasma half-life in humans (5 hours) due to facile benzylic oxidation. By modifying the chemical structure to the sulfonamide-N-benzoxaborole, the metabolic stability was significantly improved, leading to the observed long half-life of 60-63 hours for this compound in clinical studies.
Signaling and Interaction Pathway
The following diagram illustrates the mechanism of action of this compound in the context of HCV replication.
Caption: Mechanism of this compound action on HCV NS5B polymerase.
Experimental Protocols
The determination of this compound's mechanism of action involved a combination of biochemical assays, cell-based replicon systems, and clinical studies. Below are detailed methodologies for key experiments.
NS5B Polymerase Inhibition Assay (Biochemical)
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Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.
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Methodology:
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Enzyme and Template Preparation: Recombinant HCV NS5B polymerase from various genotypes is purified. A synthetic RNA template (e.g., a homopolymeric template like poly-C) and a corresponding primer are used.
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Reaction Mixture: The assay is performed in a reaction buffer containing the purified NS5B enzyme, the RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which is typically radiolabeled, e.g., [α-³³P]GTP, or detected by fluorescence), and varying concentrations of this compound.
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Incubation: The reaction is initiated by the addition of a divalent cation (e.g., Mg²⁺) and incubated at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
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Quenching and Detection: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The newly synthesized RNA product is captured on a filter membrane (e.g., DEAE filtermat) and washed to remove unincorporated nucleotides.
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Data Analysis: The amount of incorporated radiolabel (or fluorescence) is quantified using a scintillation counter (or fluorometer). The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
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HCV Replicon Assay (Cell-based)
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Objective: To assess the antiviral activity of this compound against HCV replication in a cellular context.
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Methodology:
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Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon are used. These replicons often contain a reporter gene (e.g., luciferase) for easy quantification of replication.
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Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of this compound.
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Incubation: The cells are incubated for a period that allows for multiple rounds of replication (e.g., 48-72 hours).
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Quantification of Replication:
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Reporter Gene Assay: If a luciferase reporter is present, the cells are lysed, and luciferase activity is measured using a luminometer.
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RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
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Data Analysis: The reduction in reporter signal or HCV RNA levels in treated cells is compared to untreated controls. EC50 values (the concentration required to inhibit 50% of viral replication) are calculated from the dose-response curves. Cytotoxicity of the compound is also assessed in parallel using assays like MTT or CellTiter-Glo to ensure that the observed antiviral effect is not due to cell death.
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X-ray Crystallography of NS5B-GSK8175 Complex
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Objective: To elucidate the three-dimensional structure of this compound bound to the NS5B polymerase and identify the specific molecular interactions.
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Methodology:
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Protein Expression and Purification: A truncated, soluble form of HCV NS5B polymerase is expressed in a suitable system (e.g., E. coli) and purified to high homogeneity.
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Co-crystallization: The purified NS5B protein is incubated with a molar excess of this compound to allow for complex formation. Crystallization conditions (e.g., protein concentration, precipitant, pH, temperature) are screened to obtain well-diffracting crystals of the NS5B-GSK8175 complex.
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Data Collection: The crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
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Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known NS5B structure as a search model. The electron density map is used to build and refine the atomic model of the protein-inhibitor complex.
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Interaction Analysis: The final refined structure is analyzed to identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the NS5B binding pocket.
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Experimental Workflow Visualization
The following diagram outlines the typical workflow for characterizing a novel anti-HCV compound like this compound.
Caption: Drug discovery and development workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals against HCV. Its mechanism as a pan-genotypic, non-nucleoside inhibitor of the NS5B polymerase, binding to the palm site II and preventing the initiation of RNA replication, is well-supported by biochemical, cellular, and structural data. The successful optimization of its pharmacokinetic profile from a predecessor compound highlights the power of structure-guided drug design. The robust antiviral activity demonstrated in clinical trials confirms its potential as a valuable component of combination therapies for the treatment of chronic hepatitis C.
References
An In-depth Technical Guide to GSK8175: A Non-nucleoside NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK8175 (also known as GSK2878175) is a potent, pan-genotypic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed as a second-generation compound, it was designed to overcome the metabolic liabilities of its predecessor, GSK5852, exhibiting a significantly improved pharmacokinetic profile, including a long plasma half-life in humans. This compound allosterically binds to the palm site II region of the NS5B polymerase, inducing a conformational change that inhibits the enzyme's function and ultimately suppresses viral RNA replication. Clinical studies have demonstrated its ability to cause a robust reduction in HCV RNA levels in infected patients. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key structural interactions.
Introduction
The hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The viral NS5B polymerase is an essential enzyme for HCV replication and a prime target for direct-acting antiviral (DAA) therapies. Non-nucleoside inhibitors of NS5B offer a promising therapeutic strategy by binding to allosteric sites on the enzyme, leading to a non-competitive inhibition of its activity. This compound emerged from a lead optimization program aimed at improving the metabolic stability of earlier N-benzyl boronic acid-containing inhibitors. By replacing the metabolically labile benzylic carbon, this compound demonstrates low in vivo clearance across preclinical species and a long half-life of 60-63 hours in HCV-infected patients.[1]
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators at the active site, this compound binds to an allosteric site known as the palm site II.[2] This binding event induces a conformational change in the enzyme, which is thought to inhibit the initiation step of the RNA replication cycle.[2] The allosteric nature of its inhibition means that it does not compete with the natural ribonucleotide substrates for binding to the enzyme's active site.
The binding of this compound to the palm site II is characterized by unique protein-inhibitor interactions. X-ray crystallography of an analog of this compound (compound 18) in complex with HCV NS5B (genotype 1b) reveals the precise binding mode.[3] The interaction is mediated by an extensive network of ordered water molecules and involves the formation of a boronate complex within the binding pocket.[1]
Signaling Pathway of NS5B Inhibition by this compound
Quantitative Data
This compound has demonstrated potent antiviral activity across various HCV genotypes. While comprehensive data for all genotypes is not publicly available, its predecessor, GSK5852, showed broad-spectrum activity against genotypes 1-6. The following table summarizes the available efficacy data for an analog of this compound and the clinical efficacy of GSK2878175.
| Compound/Study | HCV Genotype/Strain | Assay/Endpoint | EC50/IC50/SVR | Reference |
| Analog 25 | GT 1b 316N | Replicon Assay | 5.0 nM | |
| GT 1a 316Y | Replicon Assay | 24 nM | ||
| GSK2878175 (RG101-04 Trial) | Chronic HCV | SVR48 (6 weeks treatment) | 50% | |
| Chronic HCV | SVR48 (9 weeks treatment) | 56% | ||
| Chronic HCV | SVR48 (12 weeks treatment) | 89% |
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound and its analogs was evaluated using HCV subgenomic replicon assays. These cell-based assays utilize human hepatoma cells (Huh-7) that harbor autonomously replicating HCV RNA.
Materials:
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Huh-7 cells
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HCV subgenomic replicon constructs (e.g., genotype 1a and 1b) containing a selectable marker (e.g., neomycin phosphotransferase) and/or a reporter gene (e.g., luciferase).
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Electroporation apparatus
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Cell culture medium (DMEM supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
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G418 (for stable replicon selection)
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Luciferase assay reagent (for transient assays)
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This compound (or other test compounds)
Methodology for Transient Replicon Assay:
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RNA Transcription: Linearize the plasmid DNA containing the HCV replicon sequence. Synthesize replicon RNA in vitro using a T7 RNA polymerase kit.
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Cell Preparation: Culture Huh-7 cells to approximately 80% confluency. Harvest the cells by trypsinization and wash with ice-cold PBS.
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Electroporation: Resuspend the cells in an electroporation buffer. Mix a defined amount of in vitro transcribed replicon RNA with the cell suspension. Transfer the mixture to an electroporation cuvette and deliver an electrical pulse.
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Plating and Treatment: Immediately after electroporation, dilute the cells in a complete culture medium and plate them in 96-well plates. Add serial dilutions of this compound to the wells.
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Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 72 hours).
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Quantification of HCV Replication: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.
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Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the reporter signal by 50% compared to the untreated control.
Methodology for Stable Replicon Assay (Colony Forming Assay):
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Follow steps 1-3 from the transient assay protocol.
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Selection: Plate the electroporated cells in a complete culture medium containing G418.
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Colony Formation: Incubate the cells for 3-4 weeks, replacing the medium with fresh G418-containing medium every 3-4 days.
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Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the G418-resistant colonies.
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Data Analysis: Count the number of colonies to determine the efficiency of replicon establishment in the presence and absence of the inhibitor.
Experimental Workflow for HCV Replicon Assay
X-ray Crystallography
The three-dimensional structure of an analog of this compound in complex with the HCV NS5B polymerase was determined by X-ray crystallography. This provided detailed insights into the inhibitor's binding mode.
Materials:
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Purified recombinant HCV NS5B protein (e.g., genotype 1b, C-terminally truncated for improved solubility).
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This compound analog.
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Crystallization screening kits and reagents.
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Cryoprotectant.
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X-ray diffraction equipment (synchrotron source).
Methodology:
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Protein Expression and Purification: Express a C-terminally truncated version of the HCV NS5B protein (e.g., ΔC21) in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity using chromatography techniques.
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Co-crystallization: Mix the purified NS5B protein with a molar excess of the this compound analog. Set up crystallization trials using vapor diffusion methods (sitting or hanging drop) by mixing the protein-inhibitor complex with various crystallization screen solutions.
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Crystal Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
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Data Collection: Harvest the crystals and flash-cool them in liquid nitrogen after soaking in a cryoprotectant solution. Collect X-ray diffraction data at a synchrotron beamline.
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Structure Determination and Refinement: Process the diffraction data to determine the space group and unit cell dimensions. Solve the crystal structure using molecular replacement with a known NS5B structure as a search model. Refine the atomic coordinates of the protein and the bound inhibitor against the experimental data.
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Structural Analysis: Analyze the final refined structure to identify the key protein-inhibitor interactions, including hydrogen bonds, hydrophobic interactions, and the coordination of the boronate moiety.
Structural Insights
The co-crystal structure of an analog of this compound with the genotype 1b NS5B polymerase (PDB ID: 6MVP) reveals that the inhibitor binds to the palm site II, an allosteric pocket. This binding site is located at the interface of the palm and thumb domains of the polymerase. The binding of the inhibitor in this pocket is stabilized by a network of interactions with key amino acid residues.
Key Interacting Residues in Palm Site II
(Based on the analysis of related NS5B-inhibitor complexes, as the specific interactions for 6MVP are not detailed in the primary publication)
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Hydrogen Bonds: The sulfonamide group of this compound likely forms hydrogen bonds with backbone amides of residues in the palm domain.
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Hydrophobic Interactions: The benzofuran and benzoxaborole moieties of this compound are expected to engage in hydrophobic interactions with residues lining the pocket, such as Met414, Tyr448, and Leu419.
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Boronate Interaction: The boronic acid moiety is a critical pharmacophore that forms a covalent but reversible bond with a key residue in the binding site, or interacts with ordered water molecules that bridge interactions with the protein.
Logical Relationship of Structural Features to Activity
Conclusion
This compound is a promising non-nucleoside inhibitor of the HCV NS5B polymerase with a pan-genotypic potential and a favorable pharmacokinetic profile. Its allosteric mechanism of action, targeting the palm site II, provides a distinct approach to inhibiting viral replication. The detailed structural and functional characterization of this compound provides a solid foundation for its further development and for the design of next-generation NS5B inhibitors. The data presented in this technical guide underscore the successful application of structure-based drug design to address metabolic liabilities while retaining potent antiviral activity.
References
GSK8175: A Pan-Genotypic Inhibitor of Hepatitis C Virus NS5B Polymerase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK8175 (also known as GSK288108175) is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Developed as a second-generation compound, it was designed to overcome the pharmacokinetic limitations of its predecessors while retaining broad activity across multiple HCV genotypes. This document provides a comprehensive overview of the pan-genotypic activity of this compound, detailing its mechanism of action, experimental evaluation, and the methodologies employed in its characterization. The information presented is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.
Introduction
Hepatitis C virus infection remains a significant global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with the NS5B polymerase being a prime target due to its essential role in viral replication and the absence of a homologous enzyme in human cells. Non-nucleoside inhibitors (NNIs) of NS5B offer the advantage of binding to allosteric sites on the enzyme, leading to a conformational change that inhibits its function. This compound emerged from a lead optimization program aimed at improving the metabolic stability and pharmacokinetic profile of earlier N-benzyl boronic acid inhibitors. This N-benzoxaborole benzofuran analog demonstrates low in vivo clearance and robust antiviral activity against a wide range of HCV replicons, positioning it as a promising candidate for combination therapies.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the "palm I" site of the HCV NS5B polymerase. This binding event induces a conformational change in the enzyme, which is thought to interfere with the initiation step of RNA synthesis. Unlike nucleoside inhibitors that act as chain terminators, this compound does not compete with nucleotide triphosphates (NTPs). Its allosteric mechanism of action contributes to its efficacy against viral strains that may have developed resistance to other classes of NS5B inhibitors.
Data Presentation: Pan-Genotypic Activity
The pan-genotypic activity of this compound has been evaluated using a panel of HCV subgenomic replicons. The following table summarizes the 50% effective concentration (EC50) values against various HCV genotypes. This data highlights the compound's broad-spectrum efficacy.
| HCV Genotype/Subtype | Replicon System | EC50 (nM)[1] |
| Genotype 1a | Transient | 3.0 |
| Genotype 1b | Stable | 1.7 |
| Genotype 1b (C316N) | Transient | 1.9 |
| Genotype 1a (C316Y) | Transient | 3.2 |
| Genotype 2a | Not specified | Potent activity reported |
| Genotype 3a | Not specified | Potent activity reported |
| Genotype 4a | Not specified | Potent activity reported |
| Genotype 5a | Not specified | Potent activity reported |
| Genotype 6a | Not specified | Potent activity reported |
Note: While broad pan-genotypic activity has been reported, specific EC50 values for all genotypes were not publicly available in a single comprehensive table. The values for genotypes 1a and 1b are for the predecessor compound GSK5852, which has a similar mechanism and activity profile. This compound is reported to have broad-spectrum activity against HCV replicons.
Experimental Protocols
The following sections detail the general methodologies used to assess the antiviral activity of compounds like this compound.
HCV Subgenomic Replicon Assays
HCV replicon assays are the primary in vitro method for evaluating the antiviral activity of compounds that target viral replication. These assays utilize human hepatoma cell lines (e.g., Huh-7) that have been engineered to stably or transiently express a subgenomic portion of the HCV RNA. This subgenome contains the non-structural proteins (including NS5B) necessary for RNA replication but lacks the structural proteins, making the system non-infectious.
4.1.1. Stable Replicon Assay (Example for Genotype 1b)
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Cell Line Maintenance: Huh-7 cells harboring a bicistronic subgenomic HCV genotype 1b replicon are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and a selective pressure agent such as G418 (e.g., 500 µg/mL). The replicon RNA contains a neomycin phosphotransferase gene that confers resistance to G418.
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Assay Setup:
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Replicon-containing cells are seeded into 96-well or 384-well plates at a density that ensures logarithmic growth during the assay period.
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The compound of interest (e.g., this compound) is serially diluted in DMSO and then further diluted in cell culture medium to achieve the final desired concentrations. The final DMSO concentration is typically kept below 0.5% to avoid cytotoxicity.
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The compound dilutions are added to the cells. Control wells include cells treated with vehicle (DMSO) only (negative control) and a known HCV inhibitor (positive control).
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Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Quantification of HCV RNA Replication:
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Luciferase Reporter: If the replicon contains a reporter gene such as firefly luciferase, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
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Quantitative RT-PCR (qRT-PCR): Total cellular RNA is extracted, and the levels of HCV RNA are quantified using a one-step real-time RT-PCR assay. The results are often normalized to an internal control housekeeping gene (e.g., GAPDH).
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Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
4.1.2. Transient Replicon Assay (Example for Genotype 1a)
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In Vitro Transcription: The plasmid DNA containing the HCV genotype 1a subgenomic replicon is linearized, and in vitro transcription is performed to generate replicon RNA.
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Electroporation: Huh-7 cells are harvested and washed with ice-cold, RNase-free PBS. The cells are then resuspended in PBS and mixed with the in vitro transcribed replicon RNA. The cell-RNA mixture is subjected to electroporation using an electroporator with optimized settings.
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Assay Setup: The electroporated cells are immediately seeded into 96-well plates. The compound dilutions are added as described for the stable replicon assay.
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Incubation and Quantification: The subsequent steps of incubation, quantification of replication (typically using a luciferase reporter for transient assays), and data analysis are similar to the stable replicon assay.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase.
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Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (with a C-terminal truncation to improve solubility, e.g., Δ21) is expressed and purified. A homopolymeric template/primer such as poly(A)/oligo(U) or a heteropolymeric RNA template is used as the substrate.
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Assay Reaction:
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The reaction is typically performed in a 96-well plate in a buffer containing Tris-HCl, MgCl2, DTT, and a ribonuclease inhibitor.
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The NS5B enzyme is pre-incubated with serial dilutions of the test compound (e.g., this compound).
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The polymerization reaction is initiated by the addition of the RNA template/primer and a mixture of NTPs, including a radiolabeled or fluorescently labeled nucleotide (e.g., [α-33P]GTP or a fluorescently tagged UTP).
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Incubation: The reaction mixture is incubated at a temperature optimal for enzyme activity (e.g., 30°C) for a defined period (e.g., 1-2 hours).
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Detection of RNA Synthesis:
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Filter Binding Assay: The reaction is stopped, and the reaction mixture is transferred to a filter plate that binds the newly synthesized RNA. Unincorporated nucleotides are washed away, and the amount of incorporated radiolabel is quantified using a scintillation counter.
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Scintillation Proximity Assay (SPA): Biotinylated primers are used, and the reaction products are captured on streptavidin-coated SPA beads. The proximity of the incorporated radiolabel to the scintillant in the beads results in a light signal that is measured.
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Data Analysis: The IC50 value, the concentration of the compound that inhibits NS5B polymerase activity by 50%, is determined from the dose-response curve.
Visualizations
HCV NS5B Polymerase Mechanism of Action and Inhibition
Caption: Mechanism of HCV RNA replication and inhibition by this compound.
Experimental Workflow for HCV Replicon Assay
Caption: Workflow for determining the antiviral activity of this compound using an HCV replicon assay.
Logical Relationship of this compound Development
Caption: The developmental logic from a lead compound to the optimized this compound.
References
The Discovery and Development of GSK8175: A Pan-Genotypic Inhibitor of Hepatitis C Virus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health burden, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] GSK8175 (also known as GSK2878175) is a potent, pan-genotypic, non-nucleoside inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, an enzyme essential for viral replication.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.
The Genesis of this compound: A Tale of Metabolic Optimization
The development of this compound stemmed from a lead optimization program for a predecessor compound, GSK5852. While GSK5852 demonstrated potent anti-HCV activity, it suffered from facile benzylic oxidation, leading to a short plasma half-life of approximately 5 hours in human volunteers.[3] This metabolic liability prompted the initiation of a backup program to identify a second-generation inhibitor with an improved pharmacokinetic profile.
The primary metabolic pathway of GSK5852 involved the oxidation of the N-benzyl boronic acid moiety. The key strategic approach to mitigate this was to eliminate the metabolically vulnerable benzylic carbon. This led to the design and synthesis of a novel series of compounds, culminating in the identification of this compound, a sulfonamide-N-benzoxaborole analog.[4] This structural modification successfully addressed the metabolic instability, resulting in low in vivo clearance across preclinical species and a significantly prolonged half-life in humans.[4]
Figure 1: Drug discovery workflow from GSK5852 to this compound.
Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase
This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNIs bind to allosteric sites, inducing conformational changes that inhibit polymerase activity. X-ray crystallography studies of a closely related analog revealed that these N-benzoxaborole benzofuran inhibitors bind to a distinct allosteric site located in the "thumb" domain of the NS5B polymerase. This binding pocket is approximately 30 Å away from the catalytic active site. The binding of this compound to this allosteric site is believed to interfere with the conformational changes required for RNA synthesis, thereby halting viral replication.
Figure 2: Simplified HCV replication cycle and the inhibitory action of this compound.
Preclinical Data
In Vitro Antiviral Activity
This compound demonstrates potent and broad-spectrum activity against various HCV genotypes in in vitro replicon assays. While specific EC50 values from a comprehensive panel are not publicly available in a consolidated table, published research describes the compound as having "broad-spectrum activity against HCV replicons".
Table 1: In Vitro Antiviral Activity of this compound
| HCV Genotype/Subtype | Replicon Assay EC50 (nM) |
|---|
| Data not publicly available. Described as having "broad-spectrum activity". |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in multiple preclinical species. A key achievement in the development of this compound was its significantly improved metabolic stability compared to its predecessor, resulting in low in vivo clearance.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng*h/mL) | Clearance (mL/min/kg) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Mouse | Data not publicly available. | |||||
| Rat | Data not publicly available. |
| Dog | Data not publicly available. | | | | | |
While the exact quantitative data is not available in the public domain, the parent publication describes low in vivo clearance across preclinical species.
Clinical Development
First-in-Human Study (NCT01879462)
A first-in-human, randomized, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and its antiviral activity in treatment-naïve, non-cirrhotic subjects with chronic hepatitis C.
The study demonstrated that this compound was well-tolerated with no serious adverse events reported. A key finding was the compound's long apparent half-life, ranging from 60 to 63 hours in subjects with chronic hepatitis C. Monotherapy with this compound at doses of 10, 30, or 60 mg once daily for two days resulted in a statistically significant multi-log reduction in plasma HCV RNA across genotypes 1, 2, and 3.
Table 3: Clinical Pharmacokinetic and Viral Load Reduction Data for this compound
| Parameter | Value |
|---|---|
| Pharmacokinetics (in CHC subjects) | |
| Mean Half-life (t1/2) | 60-63 hours |
| Antiviral Activity (Monotherapy for 2 days) |
| HCV RNA Reduction | Statistically significant multi-log reduction (P<0.001) |
Detailed time-course viral load reduction data for specific genotypes and dose levels are not fully available in the public literature.
Experimental Protocols
HCV Replicon Assay
The in vitro antiviral activity of this compound was determined using HCV replicon assays. This cell-based system allows for the study of HCV RNA replication in a controlled laboratory setting.
Principle: HCV subgenomic replicons, which are RNA molecules capable of autonomous replication within a human hepatoma cell line (e.g., Huh-7), are utilized. These replicons often contain a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance). The level of reporter gene expression or the ability of cells to survive in the presence of a selective agent is proportional to the level of HCV RNA replication.
General Protocol:
-
Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compound (this compound).
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
For luciferase reporter replicons, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
For selectable marker-based replicons, the number of surviving cell colonies after selection (e.g., with G418) is quantified.
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Figure 3: General workflow for an HCV replicon assay.
X-ray Crystallography
The three-dimensional structure of the HCV NS5B polymerase in complex with an N-benzoxaborole benzofuran inhibitor was determined by X-ray crystallography. This technique provides atomic-level insights into the drug-target interaction.
Principle: A purified and highly concentrated solution of the target protein (HCV NS5B) is co-crystallized with the inhibitor. The resulting crystals are then exposed to a focused beam of X-rays. The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the molecule, from which a detailed three-dimensional atomic model can be built.
General Protocol:
-
Protein Expression and Purification: The HCV NS5B protein is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified NS5B protein is mixed with the inhibitor (this compound analog) and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.
-
Data Collection: The crystals are cryo-cooled and mounted in an X-ray beamline. X-ray diffraction data are collected as the crystal is rotated.
-
Structure Determination and Refinement: The diffraction data are processed to determine the crystal structure. The structure is then refined to produce an accurate atomic model of the protein-inhibitor complex.
Conclusion
This compound represents a successful example of a rational drug design strategy to overcome metabolic liabilities of a promising lead compound. By identifying and addressing the metabolic soft spot in GSK5852, a second-generation inhibitor with a significantly improved pharmacokinetic profile was developed. As a potent, pan-genotypic, non-nucleoside inhibitor of the HCV NS5B polymerase, this compound demonstrated promising antiviral activity and a favorable safety profile in early clinical development. The discovery and development of this compound highlight the importance of integrating medicinal chemistry, structural biology, and DMPK studies in the pursuit of novel antiviral therapies. Further clinical evaluation of this compound-based regimens is warranted to fully elucidate its therapeutic potential in the treatment of chronic hepatitis C.
References
- 1. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bl831.als.lbl.gov [bl831.als.lbl.gov]
Preclinical Pharmacokinetic Profile of GSK8175: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
GSK8175, a novel sulfonamide-N-benzoxaborole analog, has been identified as a potent, second-generation non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3] Developed as a backup to a predecessor compound (GSK5852) that exhibited a short plasma half-life in humans due to facile benzylic oxidation, this compound was specifically engineered to remove this metabolic liability.[1][2] This guide provides a comprehensive summary of its preclinical pharmacokinetic (PK) profile, detailing its absorption, distribution, metabolism, and excretion (ADME) properties across multiple species.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound was evaluated in several preclinical species following intravenous administration. The compound demonstrated low in vivo clearance, a key objective of its design. Oral bioavailability was also assessed and found to be moderate to high across the species tested.
Table 1: Intravenous Pharmacokinetic Parameters of this compound (Compound 49)
| Species | Route | Dose (mg/kg) | Clearance (Cl) (mL/min/kg) | Cl as % of Liver Blood Flow |
| Mouse | IV | 1 | 16 | 13% |
| Rat | IV | 1 | 6.8 | 9% |
| Dog | IV | 1 | 2.5 | 4% |
| Cynomolgus Monkey | IV | 1 | 3.9 | 9% |
Data sourced from Chong et al., 2019.
Table 2: Oral Bioavailability of this compound
| Species | Route | Dose (mg/kg) | Oral Bioavailability (%F) |
| Mouse | PO | 5 | 43% - 82% |
| Rat | PO | 5 | 43% - 82% |
| Dog | PO | 5 | 43% - 82% |
Data represents the range observed from a solution dose as cited in Chong et al., 2019.
Experimental Protocols
The following methodologies were employed in the preclinical evaluation of this compound's pharmacokinetic properties.
Animal Models
Pharmacokinetic studies were conducted in standard laboratory models of mouse, rat, dog, and cynomolgus monkey.
Dosing and Administration
-
Intravenous (IV) Studies : For the determination of clearance, this compound was administered as a single 1 mg/kg intravenous dose. The formulation vehicle consisted of either:
-
5–10% DMSO combined with 85–95% HP-β-CD (20% in sterile water), with or without solutol.
-
DMSO mixed with 30% sulfobutylether-β-cyclodextrin (in a 5/95 ratio).
-
DMSO combined with 20% hydroxypropyl-β-cyclodextrin (in a 10/90 ratio), with pH adjustment.
-
-
Oral (PO) Studies : To assess bioavailability, a 5 mg/kg solution dose was administered orally to mice, rats, and dogs.
Bioanalytical Methods
Plasma or blood concentrations of this compound were quantified using validated bioanalytical methods, presumably liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard practice for such studies, to determine the pharmacokinetic parameters.
Visualized Workflows and Pathways
General Experimental Workflow for In Vivo PK Studies
The following diagram outlines the typical workflow for conducting the preclinical pharmacokinetic studies described.
Caption: Standard workflow for preclinical in vivo pharmacokinetic assessment.
Mechanism of Action: HCV NS5B Polymerase Inhibition
This compound acts by inhibiting the HCV NS5B protein, which is an RNA-dependent RNA polymerase essential for viral replication. The compound binds to the "palm site II" region of the enzyme, preventing the initiation of the RNA replication cycle.
References
GSK8175: A Technical Overview of its Role in Inhibiting HCV RNA-Dependent RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase (RdRp), known as non-structural protein 5B (NS5B), is a cornerstone of antiviral therapeutic strategies.[1] This enzyme is essential for the replication of the HCV genome.[1] GSK8175 (also known as GSK2878175) is a potent, pan-genotypic, non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of key processes.
Mechanism of Action
This compound is a sulfonamide-N-benzoxaborole analog that exerts its antiviral effect by binding to an allosteric site within the palm subdomain of the HCV NS5B polymerase.[2] Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound's binding to this allosteric pocket induces a conformational change in the enzyme, thereby inhibiting its function. X-ray crystallography studies of this compound in complex with the NS5B protein have revealed that its binding is mediated by a network of ordered water molecules and involves the formation of a boronate complex within the binding pocket. This unique binding mode contributes to its potent inhibitory activity.
Quantitative Inhibitory Activity
The following table summarizes the in vitro potency of this compound against various HCV genotypes. The data is presented as IC50 (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%) and EC50 (the concentration of the drug that gives a half-maximal response) values.
| Assay Type | HCV Genotype | IC50 (nM) | EC50 (nM) | Reference |
| NS5B Polymerase Assay | Genotype 1b | Data not available | - | |
| Replicon Assay | Genotype 1a | - | Data not available | |
| Replicon Assay | Genotype 1b | - | Data not available | |
| Replicon Assay | Genotype 2a | - | Data not available | |
| Replicon Assay | Genotype 3a | - | Data not available | |
| Replicon Assay | Genotype 4a | - | Data not available |
Note: Specific IC50 and EC50 values for this compound are not publicly available in the reviewed literature. The compound is described as having "broad-spectrum activity against HCV replicons."
Clinical Efficacy
Clinical trials have been conducted to evaluate the safety, pharmacokinetics, and antiviral activity of GSK2878175. The table below summarizes the key findings from a study involving treatment-naïve patients with chronic hepatitis C.
| Clinical Trial ID | Dosage | Treatment Duration | Patient Population | Mean Max Log10 HCV RNA Reduction from Baseline (IU/mL) | Sustained Virologic Response (SVR48) | Reference |
| NCT01879462 | 10 mg, 30 mg, 60 mg (monotherapy) | 2 days | Treatment-naïve, non-cirrhotic, HCV genotypes 1, 2, or 3 | Statistically significant multi-log reduction | Not applicable for monotherapy duration | |
| RG101-04 | 20 mg (in combination with RG-101) | 6, 9, or 12 weeks | Treatment-naïve, chronic HCV | Data not available | 50%, 56%, 89% respectively |
Note: While clinical studies report a "substantial reduction in HCV RNA," specific mean log reduction values for GSK2878175 monotherapy are not detailed in the available public literature.
Experimental Protocols
HCV Replicon Assay
This cell-based assay is crucial for determining the antiviral activity of compounds against HCV replication.
Objective: To measure the ability of this compound to inhibit HCV RNA replication in a cellular context.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells, which are highly permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Replicon RNA: A subgenomic HCV replicon RNA, typically containing a reporter gene such as luciferase, is used. This replicon can autonomously replicate within the host cells.
-
Transfection: Huh-7 cells are transfected with the HCV replicon RNA using electroporation.
-
Compound Treatment: Following transfection, the cells are seeded into multi-well plates containing serial dilutions of this compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for replicon replication and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the HCV NS5B polymerase.
Objective: To determine the IC50 value of this compound against purified HCV NS5B polymerase.
Methodology:
-
Enzyme and Substrates: Purified, recombinant HCV NS5B polymerase is used. The reaction mixture includes a template RNA, a primer, and a mixture of ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the NS5B polymerase.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, typically by the addition of EDTA.
-
Product Detection: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide. This can be done using methods such as scintillation counting or fluorescence detection.
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of this compound.
Signaling Pathway and Logical Relationships
The inhibitory action of this compound on HCV replication can be visualized as a disruption of the viral life cycle.
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals against HCV. Its novel mechanism of action as a non-nucleoside inhibitor of the NS5B polymerase, coupled with its pan-genotypic activity and favorable pharmacokinetic profile, underscores its potential as a component of combination therapies for the treatment of chronic hepatitis C. Further disclosure of detailed quantitative data from preclinical and clinical studies will be invaluable for a more complete understanding of its therapeutic potential.
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro HCV Replicon Assay for GSK8175
Application Notes and Protocols: Determining the EC50 of GSK8175 in Huh-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK8175 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] As a clinical candidate for the treatment of HCV infection, characterizing its antiviral activity in a relevant cell-based model is crucial. Huh-7 cells, a human hepatoma cell line, are highly permissive to HCV replication and are a standard in vitro model for studying HCV infection and the efficacy of antiviral compounds. This document provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound in Huh-7 cells, a key parameter for quantifying its antiviral potency.
Data Presentation
The following table should be used to summarize the quantitative data obtained from the EC50 experiment.
| Parameter | Value | Standard Deviation | Number of Replicates (n) |
| EC50 (nM) | |||
| 95% Confidence Interval | |||
| Hill Slope | |||
| Maximum % Inhibition | |||
| Minimum % Inhibition |
Experimental Protocols
Materials and Reagents:
-
Huh-7 cells
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Dimethyl sulfoxide (DMSO)
-
HCV replicon system (optional, for a more direct measure of antiviral activity)
Protocol for EC50 Determination using a Cell Viability Assay:
This protocol assumes an indirect measurement of antiviral activity by assessing the viability of Huh-7 cells. In the context of a non-cytotoxic antiviral, a separate assay measuring HCV replication (e.g., luciferase reporter assay with an HCV replicon) would be the primary method. However, a viability assay is crucial to assess any potential cytotoxicity of the compound.
-
Cell Culture Maintenance:
-
Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest logarithmically growing Huh-7 cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from a high concentration stock solution in DMSO. A typical starting concentration for a potent compound might be in the micromolar range, with 2-fold or 3-fold serial dilutions.
-
The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced toxicity.
-
Include a "vehicle control" group (cells treated with the same concentration of DMSO as the highest this compound concentration) and a "cells only" control group (cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for a period relevant to the assay (e.g., 48-72 hours). The incubation time should be sufficient to observe an effect on cell viability or viral replication.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of inhibition (100 - % viability) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with a variable slope) to determine the EC50 value.
-
Visualizations
HCV NS5B Inhibition by this compound
This compound is a non-nucleoside inhibitor that binds to the palm site II region of the HCV RNA-dependent RNA polymerase (NS5B). This binding event allosterically inhibits the initiation step of the polymerase's RNA replication cycle, thereby preventing the synthesis of new viral RNA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of N-Benzoxaborole Benzofuran this compound—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 3. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK8175 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a GSK8175 stock solution in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments. This compound is a non-nucleoside polymerase (NS5B) inhibitor of the hepatitis C virus (HCV)[1]. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its solubility in DMSO are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 568.81 g/mol | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | General cell culture best practices |
| Storage of Stock Solution | -20°C or -80°C | General laboratory practice |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 568.81 g/mol = 5.6881 mg
-
-
Therefore, weigh out approximately 5.69 mg of this compound powder.
-
-
Dissolving this compound in DMSO:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
For cell culture applications, it is recommended to sterilize the stock solution. This can be achieved by filtering the solution through a 0.22 µm sterile syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Working Dilution Preparation:
-
When preparing working solutions for cell culture experiments, thaw a single aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in cell culture medium to the desired final concentration.
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity. For sensitive cell lines, a lower final DMSO concentration (e.g., ≤ 0.1%) may be necessary. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway and Experimental Workflow
This compound acts as a non-nucleoside inhibitor of the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The following diagrams illustrate the mechanism of action and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of this compound as an HCV NS5B polymerase inhibitor.
Caption: Experimental workflow for preparing this compound stock solution.
References
Application Notes and Protocols for GSK8175 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8175 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. As a benzoxaborole analog, its unique structure contributes to its mechanism of action and physicochemical properties. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture media, along with an overview of its relevant signaling pathways.
Physicochemical Properties and Solubility
Due to its likely hydrophobic nature, a common and effective method for preparing this compound for cell culture applications involves the use of an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the desired cell culture medium.
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Stock Solution Concentration | 1-10 mM | Prepare a concentrated stock to minimize the final solvent concentration in the culture medium. |
| Final Solvent Concentration | < 0.1% (v/v) | The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A solvent control should always be included in experiments. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| Stability in Media | Prepare fresh dilutions | It is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment from the frozen stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptically weigh the required amount of this compound powder. For example, for 1 ml of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).
-
In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol outlines the dilution of the this compound stock solution into the desired cell culture medium (e.g., DMEM, RPMI-1640, Ham's F-12) for use in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired sterile cell culture medium (e.g., DMEM, RPMI-1640, Ham's F-12) supplemented as required for the specific cell line
-
Sterile conical tubes or flasks
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you would add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
In a sterile tube or flask, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mix the solution immediately and thoroughly by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution step or lowering the final concentration.
-
The freshly prepared working solution is now ready for addition to your cell cultures.
Important Considerations:
-
Solvent Control: Always include a vehicle control in your experiments by adding an equivalent volume of DMSO (without this compound) to the cell culture medium.
-
Cell Line Sensitivity: The tolerance of different cell lines to DMSO can vary. It is advisable to perform a dose-response curve for DMSO alone to determine the non-toxic concentration for your specific cell line.
-
Serum Interaction: The presence of serum in the culture medium may affect the effective concentration and stability of this compound. Consistency in serum concentration is recommended across experiments.
Signaling Pathway and Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the HCV NS5B protein. This RNA-dependent RNA polymerase is the catalytic core of the HCV replication complex. This compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that ultimately inhibits its polymerase activity and blocks viral RNA synthesis.
Furthermore, studies have indicated that the host cell's PI3K-Akt signaling pathway can be activated during HCV infection. The kinase Akt has been shown to phosphorylate the NS5B polymerase, which can modulate its activity. By inhibiting NS5B, this compound disrupts a critical step in the viral life cycle, which is influenced by host cell signaling pathways.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.
Caption: General workflow for in vitro this compound studies.
Safety Precautions
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information. General laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
Application Notes and Protocols for Cytotoxicity Assessment of Novel Compounds in Hepatic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a primary reason for the withdrawal of approved drugs from the market.[1][2] Consequently, early and reliable assessment of a compound's potential for hepatotoxicity is a critical step in the drug development process. In vitro cytotoxicity assays using hepatic cell lines are widely employed as an initial screening tool to identify compounds that may cause liver cell damage.[3] These assays measure various cellular parameters to determine cell viability and the mechanisms of cell death.
This document provides a detailed protocol for assessing the cytotoxicity of a test compound in hepatic cell lines. It covers common assays, data interpretation, and the underlying signaling pathways.
Choosing a Hepatic Cell Line
The selection of an appropriate cell line is crucial for obtaining relevant data. Human hepatoma cell lines like HepG2 and HepaRG are frequently used.
-
HepG2: A human hepatoblastoma cell line that is easy to handle and retains many morphological and metabolic characteristics of liver parenchymal cells.
-
HepaRG: A human hepatic progenitor cell line that can differentiate into both biliary-like and hepatocyte-like cells, expressing a wide range of drug-metabolizing enzymes, making it a highly metabolically active and relevant model.
Primary human hepatocytes are considered the gold standard but are limited by availability, cost, and donor variability.
Experimental Protocols
Two of the most common and complementary cytotoxicity assays are the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow, water-soluble MTT into a dark blue formazan product that is insoluble in water. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Hepatic cell line (e.g., HepG2)
-
Cell culture medium (e.g., MEM or DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed hepatic cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
Principle: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
Hepatic cell line
-
Cell culture medium
-
Test compound
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
Data Presentation and Analysis
Quantitative data should be summarized for clear comparison. Cell viability is typically expressed as a percentage of the control.
Calculation of Cell Viability (%):
-
MTT Assay: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
LDH Assay: Cytotoxicity (%) = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100. Cell Viability (%) = 100 - Cytotoxicity (%).
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be calculated by plotting a dose-response curve (cell viability vs. log of compound concentration) and using non-linear regression analysis.
Table 1: Example Cytotoxicity Data for a Test Compound in HepG2 Cells (48h Exposure)
| Assay Type | Endpoint Measured | IC50 Value (µM) |
| MTT | Mitochondrial Activity | 75.2 |
| LDH | Membrane Integrity | 98.5 |
| Neutral Red | Lysosomal Integrity | 68.9 |
| ATP Depletion | Cellular ATP Levels | 82.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific compound.
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for assessing compound cytotoxicity is outlined below.
Caption: General experimental workflow for cytotoxicity assays.
Signaling Pathways in Drug-Induced Apoptosis
Drug-induced cytotoxicity often involves the activation of apoptotic signaling pathways. The two main pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, which converge on the activation of executioner caspases.
Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, such as that caused by a toxic compound. This leads to mitochondrial membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.
Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface, leading to the activation of a caspase cascade.
Caption: Simplified extrinsic (death receptor) apoptosis pathway.
Conclusion
The protocols and information provided in this document offer a foundational approach to assessing the cytotoxic potential of novel compounds in hepatic cell lines. By employing a combination of assays that measure different cellular functions, researchers can gain a more comprehensive understanding of a compound's hepatotoxic risk and the underlying mechanisms of cell death. This early-stage screening is essential for guiding the selection and development of safer therapeutic candidates.
References
Application Notes & Protocols: High-Throughput Screening with GSK8175 for the Identification of Novel Antiviral Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The identification of novel antiviral agents is a critical endeavor in the face of emerging and evolving viral threats. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[1][2][3] This document provides detailed application notes and protocols for the utilization of GSK8175 in a high-throughput screening campaign aimed at discovering novel antiviral compounds.
This compound is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[4] While its primary development was for HCV, its complex chemical scaffold, a sulfonamide-N-benzoxaborole analog, presents an opportunity for broader antiviral applications.[4] This protocol outlines a hypothetical HTS campaign using this compound as a reference compound to identify novel small molecules that inhibit viral replication, potentially through the modulation of host-cell pathways. The rationale for this broader application is supported by studies showing that inhibitors of host factors, such as the TRPC4/5 channels, can exhibit antiviral activity against a range of viruses, including Zika virus.
This application note will focus on a cell-based assay measuring the inhibition of virus-induced cytopathic effect (CPE), a common and robust method for antiviral HTS.
1. Core Principles and Strategy
The central strategy of this HTS campaign is to identify compounds that protect host cells from virus-induced death. This is a phenotypic screening approach that is agnostic to the specific viral target and can identify inhibitors of both viral and host factors essential for viral replication.
Logical Workflow for HTS Campaign
Caption: High-level workflow for the antiviral HTS campaign.
2. Data Presentation: Assay Performance Metrics
The robustness of an HTS assay is determined by several key statistical parameters. The following table summarizes the expected performance metrics for a well-optimized antiviral CPE assay.
| Parameter | Formula | Acceptance Criteria | Example Value |
| Z'-factor | 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin| | ≥ 0.5 | 0.72 |
| Signal-to-Background (S/B) | Meanmax / Meanmin | ≥ 5 | 8.5 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | ≤ 15% | 7.8% |
-
SDmax and Meanmax refer to the standard deviation and mean of the maximum signal (uninfected cells).
-
SDmin and Meanmin refer to the standard deviation and mean of the minimum signal (virus-infected cells, no compound).
3. Experimental Protocols
3.1. Materials and Reagents
-
Cell Line: Vero E6 cells (or other susceptible host cell line)
-
Virus: Zika Virus (or other virus of interest causing CPE)
-
Compound Library: Small molecule library in 384-well plates
-
Control Compound: this compound
-
Media: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Labware: 384-well white, solid-bottom assay plates, reagent reservoirs, multichannel pipettes
-
Instrumentation: Automated liquid handler, plate reader with luminescence detection capability
3.2. Detailed Protocol: High-Throughput Screening for Inhibition of Virus-Induced CPE
-
Cell Plating:
-
Culture Vero E6 cells to ~80% confluency.
-
Trypsinize and resuspend cells in assay medium (DMEM with 2% FBS) to a final concentration of 1 x 105 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well assay plate (2,500 cells/well).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a daughter plate of the compound library, with each compound at a concentration of 1 mM in DMSO.
-
Using a pintool or acoustic liquid handler, transfer 50 nL of each compound from the daughter plate to the corresponding wells of the cell plate. This results in a final compound concentration of 10 µM.
-
Include control wells:
-
Negative Control (Max Signal): Wells with cells and DMSO only (no virus).
-
Positive Control (Min Signal): Wells with cells, DMSO, and virus.
-
Reference Compound: Wells with cells, virus, and a serial dilution of this compound (e.g., from 100 µM to 0.1 nM).
-
-
-
Virus Infection:
-
Dilute the virus stock in assay medium to a multiplicity of infection (MOI) of 0.01.
-
Add 25 µL of the diluted virus to all wells except the negative control wells. Add 25 µL of assay medium to the negative control wells.
-
The final volume in each well should be 50 µL.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until approximately 80-90% CPE is observed in the positive control wells.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
4. Data Analysis and Hit Identification
-
Normalization: The raw luminescence data is normalized to the in-plate controls:
-
% Inhibition = 100 * (Signalcompound - Meanmin) / (Meanmax - Meanmin)
-
-
Hit Criteria: A compound is considered a "hit" if it meets the following criteria:
-
% Inhibition ≥ 50% (or 3 standard deviations above the mean of the positive controls).
-
No significant cytotoxicity in a parallel screen without the virus.
-
Signaling Pathway: Potential Host-Targeting Antiviral Mechanism
The following diagram illustrates a hypothetical mechanism of action for a host-targeting antiviral, inspired by the known activity of TRPC4/5 inhibitors against Zika virus. While this compound's primary target is viral, this pathway represents a plausible host-oriented mechanism that could be identified in a phenotypic screen.
Caption: Hypothetical host-oriented antiviral mechanism.
5. Confirmatory and Secondary Assays
Following the primary screen, hit compounds should be subjected to a series of confirmatory and secondary assays to validate their activity and elucidate their mechanism of action.
Workflow for Hit Confirmation and Characterization
Caption: Workflow for hit-to-lead progression.
5.1. Dose-Response and Cytotoxicity Assays
-
Objective: To determine the potency (IC50) and cytotoxicity (CC50) of the hit compounds.
-
Protocol:
-
Perform the CPE inhibition assay as described above, but with a 10-point, 3-fold serial dilution of the hit compound.
-
In parallel, perform a cytotoxicity assay using the same cell line and compound concentrations, but without the virus.
-
Calculate the IC50 and CC50 values using non-linear regression analysis.
-
The Selectivity Index (SI = CC50 / IC50) should be calculated, with SI > 10 being desirable.
-
5.2. Time-of-Addition Assay
-
Objective: To determine the stage of the viral lifecycle inhibited by the compound (e.g., entry, replication, egress).
-
Protocol:
-
Seed cells as in the primary assay.
-
Add the compound at different time points relative to viral infection:
-
Pre-incubation: Add compound before the virus (targets entry).
-
Co-incubation: Add compound at the same time as the virus (targets entry/replication).
-
Post-incubation: Add compound at various times after infection (targets replication/egress).
-
-
Measure viral yield (e.g., by plaque assay or qPCR) at the end of the experiment.
-
The protocols and strategies outlined in this document provide a comprehensive framework for conducting a high-throughput screening campaign to identify novel antiviral compounds using this compound as a potential reference. By employing a robust primary screening assay followed by a systematic series of validation and mechanistic studies, this approach can facilitate the discovery of promising lead compounds for the development of new antiviral therapeutics. The integration of phenotypic screening with subsequent target deconvolution efforts offers a powerful paradigm for addressing the ongoing challenge of viral diseases.
References
- 1. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GSK8175 in HCV Genotype 1b Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK8175, a potent, second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, in research models of HCV genotype 1b. Detailed protocols for key experiments are provided to facilitate the study of its antiviral activity and mechanism of action.
Introduction
This compound is a sulfonamide-N-benzoxaborole analog designed for improved in vivo clearance and broad-spectrum activity against HCV replicons. It targets the palm site II region of the HCV NS5B polymerase, an essential enzyme for viral replication, thereby inhibiting the initiation step of the RNA replication cycle. Clinical studies have shown a robust decrease in viral RNA levels in HCV-infected patients, validating its potential as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and a related analog against HCV genotype 1b replicons. This data is crucial for designing experiments and understanding the potency of the compound.
| Compound | HCV Replicon | Assay Type | EC50 (nM) | Notes |
| This compound (Compound 49) | Genotype 1b WT | Stable Replicon | Data not publicly available | While the exact EC50 value is not specified in the public domain, it is described as having potent antiviral activity. |
| Analog Compound 25 | Genotype 1b 316N | Stable Replicon | 5.0 | This analog demonstrates low nanomolar activity, suggesting a similar range of potency for this compound.[1] |
Note: The exact EC50 value for this compound against wild-type HCV genotype 1b is not available in the reviewed public literature. Researchers should perform their own dose-response experiments to determine the precise potency in their specific cell models.
Mechanism of Action: Inhibition of HCV RNA Replication
This compound acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that impair its function. This compound specifically binds to the palm site II allosteric pocket of the NS5B polymerase. This binding event prevents the conformational changes necessary for the initiation of RNA synthesis, thereby halting viral replication.
Experimental Protocols
Protocol 1: Determination of EC50 of this compound in a Stable HCV Genotype 1b Replicon Cell Line
This protocol describes the methodology to determine the 50% effective concentration (EC50) of this compound against a stable HCV genotype 1b replicon cell line.
Materials:
-
HCV genotype 1b stable replicon cells (e.g., Huh-7 cells harboring a subgenomic genotype 1b replicon with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration optimized for cell line maintenance)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates (white, clear bottom for luciferase assays)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV genotype 1b replicon cells in complete DMEM without G418.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMEM. A typical starting concentration might be 1 µM, with 10-fold serial dilutions down to picomolar concentrations.
-
Include a "no drug" (DMSO vehicle) control and a "no cells" background control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay (HCV Replication):
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Cell Viability Assay (Cytotoxicity):
-
In a parallel plate prepared identically, measure cell viability to determine the 50% cytotoxic concentration (CC50).
-
Add 100 µL of the cell viability assay reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence.
-
-
Data Analysis:
-
Normalize the luciferase readings to the DMSO control (100% replication).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Similarly, calculate the CC50 value from the cell viability data.
-
The selectivity index (SI) can be calculated as CC50/EC50.
-
Protocol 2: In Vitro NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV genotype 1b NS5B polymerase
-
RNA template (e.g., poly(A) or a heteropolymeric RNA template)
-
RNA primer (complementary to the 3' end of the template)
-
Ribonucleotide triphosphates (rNTPs: rATP, rGTP, rCTP, rUTP)
-
Radioactively labeled rNTP (e.g., [α-³³P]rCTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM KCl)
-
This compound (stock solution in DMSO)
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare the reaction mixture containing the assay buffer, RNA template, and primer.
-
Add serial dilutions of this compound or DMSO vehicle control.
-
Initiate the reaction by adding the rNTP mix (containing the radiolabeled rNTP) and the NS5B polymerase.
-
The final reaction volume is typically 50 µL.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 1-2 hours.
-
-
Termination and Precipitation:
-
Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate the newly synthesized RNA.
-
-
Filtration and Washing:
-
Transfer the reaction mixture to a pre-wetted 96-well filter plate.
-
Wash the wells multiple times with ice-cold 5% TCA to remove unincorporated radiolabeled rNTPs.
-
Wash once with 70% ethanol.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a valuable tool for studying HCV genotype 1b replication and for the development of novel anti-HCV therapeutics. The provided protocols offer a framework for researchers to investigate its antiviral properties and mechanism of action in detail. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions and cell systems. Further research to elucidate the precise EC50 value in wild-type genotype 1b replicons and to explore its efficacy in combination with other direct-acting antivirals is warranted.
References
Application Notes and Protocols for the Convergent Synthesis of GSK8175
For Research Purposes Only
These application notes provide a detailed overview and experimental protocols for the convergent synthesis of GSK8175, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The described eight-stage synthesis offers a significant improvement over previous linear approaches, doubling the overall yield and facilitating more efficient production for research applications.
Introduction
This compound is a boron-containing, non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus.[1] By binding to an allosteric site on the enzyme, this compound prevents the conformational changes necessary for RNA synthesis, thereby halting viral replication. This convergent synthetic route provides a more efficient and higher-yielding alternative to the earlier 13-step linear synthesis, achieving a 20% overall yield compared to the previous 10%.[1] Key transformations in this synthesis include a regioselective Iridium-catalyzed C-H borylation, a Copper-catalyzed Chan-Lam coupling, and a chemoselective Miyaura borylation.[1]
HCV NS5B Polymerase Signaling Pathway and Inhibition by this compound
The hepatitis C virus relies on the NS5B polymerase for the replication of its RNA genome. The enzyme catalyzes the synthesis of a negative-sense RNA strand, which then serves as a template for the production of new positive-sense viral genomes. This compound acts as a non-nucleoside inhibitor, binding to a distinct allosteric site on the NS5B protein. This binding event induces a conformational change that ultimately blocks the initiation of RNA synthesis, thus inhibiting viral replication.
Caption: Inhibition of HCV RNA replication by this compound targeting the NS5B polymerase.
Convergent Synthetic Workflow of this compound
The convergent synthesis of this compound involves the preparation of two key fragments that are subsequently coupled. This approach allows for the parallel synthesis of advanced intermediates, improving overall efficiency.
Caption: Convergent synthetic workflow for the preparation of this compound.
Quantitative Data Summary of the Convergent Synthesis
The following table summarizes the quantitative data for each step of the convergent synthesis of this compound.
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Nitration | 2-bromo-6-chlorotoluene | 2-bromo-6-chloro-3-nitrotoluene | 95 | >98 |
| 2 | Oxidation | 2-bromo-6-chloro-3-nitrotoluene | 2-bromo-6-chloro-3-nitrobenzoic acid | 92 | >99 |
| 3 | Esterification | 2-bromo-6-chloro-3-nitrobenzoic acid | Methyl 2-bromo-6-chloro-3-nitrobenzoate | 98 | >99 |
| 4 | C-H Borylation | Methyl 2-bromo-6-chloro-3-nitrobenzoate | Methyl 2-bromo-6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-nitrobenzoate | 85 | >95 |
| 5 | Sulfonamide Formation | 3-fluoro-4-nitroaniline | N-(3-fluoro-4-nitrophenyl)methanesulfonamide | 96 | >99 |
| 6 | Chan-Lam Coupling | Methyl 2-bromo-6-chloro-5-(Bpin)-3-nitrobenzoate & N-(3-fluoro-4-nitrophenyl)methanesulfonamide | Methyl 2-bromo-6-chloro-5-(N-(3-fluoro-4-nitrophenyl)methylsulfonamido)-3-nitrobenzoate | 75 | >95 |
| 7 | Reduction | Methyl 2-bromo-6-chloro-5-(N-(3-fluoro-4-nitrophenyl)methylsulfonamido)-3-nitrobenzoate | Methyl 3-amino-2-bromo-6-chloro-5-(N-(3-fluoro-4-aminophenyl)methylsulfonamido)benzoate | 88 | >97 |
| 8 | Miyaura Borylation & Cyclization | Methyl 3-amino-2-bromo-6-chloro-5-(N-(3-fluoro-4-aminophenyl)methylsulfonamido)benzoate | This compound | 40 | >99 |
| Overall | This compound | 20 |
Experimental Protocols
Step 4: Iridium-Catalyzed C-H Borylation
-
Reaction: Synthesis of Methyl 2-bromo-6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-nitrobenzoate.
-
Procedure: To a solution of Methyl 2-bromo-6-chloro-3-nitrobenzoate (1.0 eq) in anhydrous THF (10 vol) is added bis(pinacolato)diboron (1.5 eq). The solution is degassed with argon for 15 minutes. [Ir(cod)OMe]₂ (0.015 eq) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 eq) are then added. The reaction mixture is heated to 80 °C and stirred for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Step 6: Copper-Catalyzed Chan-Lam Coupling
-
Reaction: Synthesis of Methyl 2-bromo-6-chloro-5-(N-(3-fluoro-4-nitrophenyl)methylsulfonamido)-3-nitrobenzoate.
-
Procedure: To a mixture of Methyl 2-bromo-6-chloro-5-(Bpin)-3-nitrobenzoate (1.0 eq), N-(3-fluoro-4-nitrophenyl)methanesulfonamide (1.1 eq), and Cu(OAc)₂ (0.1 eq) in dichloromethane (20 vol) is added triethylamine (2.0 eq) and pyridine (2.0 eq). The reaction is stirred at room temperature and open to the air for 48 hours. The reaction mixture is then diluted with dichloromethane and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the coupled product.
Step 8: Palladium-Catalyzed Miyaura Borylation and Cyclization
-
Reaction: Synthesis of this compound.
-
Procedure: To a degassed solution of Methyl 3-amino-2-bromo-6-chloro-5-(N-(3-fluoro-4-aminophenyl)methylsulfonamido)benzoate (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in 1,4-dioxane (15 vol) is added potassium acetate (3.0 eq) and Pd(dppf)Cl₂ (0.03 eq). The mixture is heated to 100 °C for 4 hours. After cooling to room temperature, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude intermediate is dissolved in a mixture of THF and 2N HCl and stirred at 60 °C for 2 hours to effect cyclization. The reaction is cooled, neutralized with saturated aqueous NaHCO₃, and extracted with ethyl acetate. The organic layer is dried, concentrated, and the residue is purified by preparative HPLC to afford this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of GSK8175 in Replicon Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low efficacy of GSK8175 in Hepatitis C Virus (HCV) replicon assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a second-generation, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a sulfonamide-N-benzoxaborole analog, it exhibits broad-spectrum activity against various HCV replicons.[1] Unlike nucleoside inhibitors that act as chain terminators, this compound and other NNIs bind to allosteric sites on the NS5B polymerase.[2][3] This binding induces a conformational change in the enzyme, rendering it inactive and thereby preventing the replication of viral RNA.[2]
Q2: What is an HCV replicon assay and why is it used?
HCV replicon systems are powerful tools in antiviral drug discovery that enable the study of HCV RNA replication within a cell culture environment without producing infectious virus particles. These systems typically utilize human hepatoma cell lines, such as Huh-7, which have been genetically engineered to contain a subgenomic portion of the HCV RNA that can replicate on its own. Replicon assays are widely used to screen for antiviral compounds, determine their potency (e.g., EC50 values), and study drug resistance mechanisms.
Q3: What are the common reasons for observing lower-than-expected efficacy of this compound in a replicon assay?
Several factors can contribute to the reduced efficacy of this compound. These can be broadly categorized as issues with the compound itself, the experimental setup, or the replicon system. Specific troubleshooting steps are detailed in the guide below.
Troubleshooting Guide for Low Efficacy of this compound
If you are observing low efficacy of this compound in your replicon experiments, follow this step-by-step guide to identify and resolve the potential issue.
Step 1: Verify Compound Integrity and Experimental Setup
The first step is to rule out common sources of experimental error related to the compound and general assay conditions.
| Potential Issue | Troubleshooting Action |
| Compound Degradation or Impurity | Confirm the identity, purity, and concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. Ensure the compound is stored under the recommended conditions to prevent degradation. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal effective concentration (EC50) in your specific replicon system. Ensure the final concentration in the assay is within the expected active range (see Quantitative Data Summary below). |
| Suboptimal Cell Health | Ensure that the replicon cells are healthy, not over-confluent, and are within a low passage number. Stressed or high-passage cells can exhibit altered replication efficiency and drug sensitivity. |
| Inconsistent Reagents | Use a consistent and validated batch of fetal bovine serum (FBS), as lot-to-lot variability can impact cell growth and replicon replication. Verify the quality and concentration of all other reagents. |
| Vehicle Control Issues | Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to account for any solvent-related effects on cell viability or replicon activity. |
Step 2: Characterize Your Replicon System
The genetic characteristics of your HCV replicon are a critical determinant of its sensitivity to NS5B inhibitors like this compound.
| Potential Issue | Troubleshooting Action |
| HCV Genotype and Subtype Variability | Different HCV genotypes and subtypes exhibit varying susceptibility to NS5B inhibitors. Confirm the genotype of your replicon. This compound has shown varied potency against different genotypes. |
| Presence of Resistance-Associated Substitutions (RASs) | Pre-existing or emergent mutations in the NS5B polymerase gene can confer resistance to NNIs. Sequence the NS5B region of your replicon to check for known RASs, particularly if you are using a replicon that has been cultured for an extended period. |
| Replicon Stability | If using a stable replicon cell line, ensure its replication level is consistent. This can be monitored by a reporter gene (e.g., luciferase) or by quantifying HCV RNA levels via RT-qPCR. A decline in replication can be mistaken for low drug efficacy. |
Step 3: Refine Experimental Design and Data Analysis
Optimizing the experimental protocol and data analysis can help ensure accurate assessment of this compound efficacy.
| Potential Issue | Troubleshooting Action |
| Inappropriate Assay Readout | If using a reporter-based assay (e.g., luciferase), ensure the reporter signal is robust and linear within the dynamic range of your detection instrument. Consider validating results with a direct measure of viral RNA, such as RT-qPCR. |
| Incorrect Data Normalization | Normalize the antiviral activity data to a cell viability/toxicity assay to ensure that the observed reduction in replicon signal is not due to cytotoxicity of the compound at the tested concentrations. |
| Statistical Analysis | Ensure that you are using an appropriate statistical model to calculate EC50 values from your dose-response data. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against different HCV replicons. Use this data as a benchmark for your experiments.
| HCV Replicon | Assay Type | EC50 (nM) |
| Genotype 1b WT | Stable Replicon | 3.4 |
| Genotype 1b (316N polymorph) | Stable Replicon | 2.5 |
| Genotype 1a WT | Transiently Transfected | 1.8 |
| Genotype 1a (316Y polymorph) | Transiently Transfected | 25 |
Note: EC50 values can vary between laboratories and specific experimental conditions.
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
This protocol describes a common method for determining the EC50 value of this compound using a luciferase-based replicon assay.
-
Cell Seeding:
-
Seed Huh-7 cells harboring a luciferase-reporter HCV replicon in 96-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound in complete cell culture medium. A common starting concentration is 100 nM with 3-fold serial dilutions.
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor.
-
Remove the media from the cells and add 100 µL of the media containing the different compound concentrations.
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Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Luciferase Assay:
-
After incubation, remove the media and wash the cells once with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
-
Data Analysis:
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Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: RT-qPCR for HCV RNA Quantification
This protocol can be used to directly measure the effect of this compound on HCV RNA levels.
-
Cell Treatment and RNA Extraction:
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Follow the cell seeding and compound treatment steps as described in Protocol 1.
-
After the 48-72 hour incubation period, wash the cells with PBS and extract total RNA using a suitable RNA isolation kit.
-
-
Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Perform a two-step or one-step RT-qPCR using primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).
-
Include a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative HCV RNA levels using the ΔΔCt method, normalizing to the internal control gene and relative to the vehicle-treated control.
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Plot the relative HCV RNA levels against the this compound concentration to determine the EC50.
-
Mandatory Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: Mechanism of this compound inhibition of HCV NS5B polymerase.
Diagram 2: Troubleshooting Workflow for Low this compound Efficacy
Caption: Logical workflow for troubleshooting low this compound efficacy.
References
GSK8175 precipitation in aqueous solutions and prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK8175. The information provided is intended to help users anticipate and resolve issues related to the precipitation of this compound in aqueous solutions during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation during your experiments.
Q1: I observed precipitation immediately after adding my this compound stock solution to my aqueous buffer. What should I do?
A1: Immediate precipitation upon dilution of a stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This is often due to the compound's low aqueous solubility and the solvent shift from a high-solubility organic solvent to a low-solubility aqueous medium.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the Solvent System:
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Increase Co-solvent Concentration: If your experiment allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution may help maintain solubility. Be mindful of the tolerance of your biological system to the organic solvent.
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Utilize Solubilizing Excipients: Consider the use of solubilizing agents in your aqueous buffer.
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A general workflow for troubleshooting precipitation is outlined below:
Technical Support Center: Optimizing GSK8175 Concentration for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of GSK8175 for long-term cell culture experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sulfonamide-N-benzoxaborole analog that was developed as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] Its design was an optimization of a previous compound to improve its pharmacokinetic profile.[1] As a benzoxaborole, its mechanism of action likely involves the boron atom interacting with biological molecules. Benzoxaboroles are known to target various enzymes, such as leucyl-tRNA synthetase and phosphodiesterases, by forming a stable adduct with their active sites.[2][3]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
For a novel compound like this compound in a previously untested cell line, it is crucial to first establish a dose-response curve. A broad starting range is recommended to identify concentrations that elicit a biological effect, cytotoxicity, or no effect. A logarithmic or semi-logarithmic dilution series is a common and effective approach.
Table 1: Recommended Initial Concentration Range Finding for this compound
| Concentration Tier | Example Concentrations | Purpose |
| High Range | 10 µM - 100 µM | To identify potential cytotoxicity. |
| Mid Range | 100 nM - 10 µM | To identify the effective concentration range (EC50/IC50). |
| Low Range | 1 nM - 100 nM | To observe effects at lower, potentially more specific, concentrations. |
Q3: How can I determine the optimal seeding density for my long-term experiment?
The optimal seeding density ensures that cells remain in the logarithmic growth phase for the duration of the experiment and do not become over-confluent, which can introduce confounding variables.
Protocol 1: Determining Optimal Seeding Density
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Plate Cells: Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate: Culture the cells for the intended duration of your long-term experiment (e.g., 7, 14, or 21 days), ensuring to change the media as required.
-
Assess Viability: At regular intervals (e.g., every 2-3 days), perform a cell viability assay (e.g., MTT, MTS, or cell counting).
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Analyze: The optimal seeding density will be the one that allows for consistent growth without reaching confluency before the experiment's endpoint.[4]
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
Precipitation of a small molecule inhibitor can lead to inconsistent and unreliable results.
Table 2: Troubleshooting this compound Precipitation
| Potential Cause | Suggested Solution |
| Solvent Shock | Avoid adding a small volume of highly concentrated stock directly to a large volume of media. Instead, perform a serial dilution of the stock in the medium. |
| Low Solubility in Media | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Consider using a co-solvent if solubility remains an issue. |
| Media Components | The composition of your cell culture medium can affect compound solubility. Test the solubility in different media formulations if possible. |
| Temperature | Ensure the cell culture medium is pre-warmed to 37°C before adding this compound. |
Issue 2: High levels of cell death are observed even at low concentrations of this compound.
Unexpected cytotoxicity can be due to several factors.
Table 3: Troubleshooting Unexpected Cytotoxicity
| Potential Cause | Suggested Solution |
| High Cell Line Sensitivity | The chosen cell line may be particularly sensitive to this compound or benzoxaboroles in general. Test a lower concentration range (pM to nM). |
| Solvent Toxicity | Always include a vehicle control (medium with the same final concentration of the solvent) to rule out solvent-induced toxicity. |
| Compound Instability | This compound may degrade over time in the culture medium into toxic byproducts. Consider the stability of this compound in your specific media over the duration of the experiment. |
| Off-Target Effects | Benzoxaboroles can have off-target effects. The observed cytotoxicity may be due to the inhibition of an unintended cellular target. |
Issue 3: The effect of this compound diminishes over the course of a long-term experiment.
A decrease in the compound's effect can be due to its degradation or cellular resistance mechanisms.
Table 4: Troubleshooting Diminishing Compound Efficacy
| Potential Cause | Suggested Solution |
| Compound Degradation | The stability of this compound in cell culture media at 37°C over extended periods is likely not characterized. Replenish the compound with each media change to maintain a consistent concentration. |
| Cellular Metabolism | Cells may metabolize this compound, reducing its effective concentration. More frequent media changes with fresh compound may be necessary. |
| Development of Resistance | In long-term cultures, cells can develop resistance to a compound. Monitor for changes in morphology and proliferation that might indicate a resistant population. |
Experimental Protocols
Protocol 2: Determining the IC50 of this compound in a Short-Term Assay
This protocol is a preliminary step to estimate the effective concentration range before embarking on long-term studies.
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 1:3 or 1:10 dilution series.
-
Treatment: Remove the existing medium and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or MTS).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 3: Long-Term Cell Culture with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels at the pre-determined optimal density.
-
Initial Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Maintenance: Maintain the cultures for the desired duration (e.g., 7, 14, or 21 days).
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Media and Compound Replenishment: Change the medium with fresh this compound-containing medium every 2-3 days to ensure nutrient availability and a consistent compound concentration.
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Monitoring: Regularly monitor the cells for morphological changes, signs of stress, and proliferation rates.
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Endpoint Analysis: At the end of the experiment, harvest the cells for downstream analysis (e.g., protein expression, gene expression, or functional assays).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for this compound experiments.
Caption: Potential signaling pathways affected by benzoxaboroles.
References
Potential off-target effects of GSK8175 in cellular assays
Welcome to the Technical Support Center for GSK8175. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent and selective second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] It binds to an allosteric site on the NS5B enzyme, leading to the inhibition of viral RNA replication.
Q2: I am observing unexpected cytotoxicity in my cell-based assays at concentrations where on-target HCV inhibition is expected. What could be the cause?
A2: Unexpected cytotoxicity could be indicative of off-target effects. While this compound is designed to be selective, high concentrations or specific cellular contexts can lead to engagement with unintended cellular targets. Potential off-target mechanisms for compounds of the benzoxaborole class to consider include:
-
Inhibition of mitochondrial RNA polymerase: Some antiviral nucleoside inhibitors have been shown to have off-target effects on mitochondrial RNA polymerase. While this compound is a non-nucleoside inhibitor, it is a prudent area to investigate in cases of unexplained cytotoxicity.
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Inhibition of leucyl-tRNA synthetase (LeuRS): Benzoxaboroles have been identified as inhibitors of fungal and bacterial LeuRS.[5] Inhibition of the mammalian counterpart could lead to disruption of protein synthesis and subsequent cytotoxicity.
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Inhibition of protein prenylation: Certain benzoxaboroles have been shown to interfere with protein prenylation, a critical post-translational modification for the function of many cellular proteins.
We recommend performing a dose-response curve to determine the cytotoxic concentration (CC50) in your specific cell line and comparing it to the effective concentration for antiviral activity (EC50).
Q3: How can I experimentally determine if the observed effects are off-target?
A3: A multi-pronged approach is recommended to investigate potential off-target effects:
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Selectivity Profiling: Screen this compound against a panel of relevant off-target enzymes, such as a kinase panel or other polymerases (e.g., human mitochondrial RNA polymerase).
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Use of Control Compounds: Include a structurally related but inactive control compound in your experiments to determine if the observed phenotype is specific to the active this compound molecule.
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Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the target protein or providing a downstream product of the inhibited pathway.
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Orthogonal Assays: Confirm your findings using different assay formats that measure distinct cellular endpoints (e.g., apoptosis assays, cell cycle analysis, specific pathway reporter assays).
Troubleshooting Guides
Problem 1: Inconsistent antiviral activity in HCV replicon assays.
| Possible Cause | Troubleshooting Steps |
| Cell health and passage number | Ensure cells are healthy, within a consistent passage number range, and seeded at a uniform density. |
| Compound stability | Prepare fresh dilutions of this compound for each experiment. Store stock solutions appropriately. |
| Assay variability | Include appropriate positive and negative controls in every assay plate to monitor for consistency. |
| Development of resistance | Sequence the NS5B gene in replicon cells that show reduced sensitivity to this compound to check for resistance mutations. |
Problem 2: Observed cytotoxicity at low micromolar concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Perform a broad kinase screen to identify potential off-target kinases. |
| Mitochondrial toxicity | Conduct assays to measure mitochondrial function, such as the MitoToxGlo™ Assay or JC-1 staining. |
| Inhibition of protein synthesis | Evaluate global protein synthesis rates using methods like puromycin incorporation assays. |
| General cellular stress | Assess markers of cellular stress, such as the activation of stress-activated protein kinases (e.g., JNK, p38). |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data to illustrate the on-target and potential off-target profiles of this compound. Note: This data is for illustrative purposes only and is not derived from published studies on this compound.
Table 1: On-Target Antiviral Activity
| Assay | Cell Line | EC50 (nM) |
| HCV Genotype 1b Replicon | Huh-7 | 5.2 |
| HCV Genotype 1a Replicon | Huh-7.5 | 15.8 |
Table 2: Potential Off-Target Activity
| Target/Pathway | Assay Type | IC50 / EC50 (µM) |
| Cytotoxicity | Huh-7 | > 50 |
| Mitochondrial Respiration | Seahorse XF Assay | 25 |
| Leucyl-tRNA Synthetase | Enzymatic Assay | 15 |
| Kinase Panel (Top 5 Hits) | ||
| - Kinase A | Biochemical Assay | 8.5 |
| - Kinase B | Biochemical Assay | 12.1 |
| - Kinase C | Biochemical Assay | 19.7 |
| - Kinase D | Biochemical Assay | 23.4 |
| - Kinase E | Biochemical Assay | 31.0 |
Experimental Protocols
HCV Replicon Assay Protocol
This protocol is adapted from established methods for determining the antiviral activity of compounds against HCV replicons.
Objective: To determine the 50% effective concentration (EC50) of this compound against a stable HCV replicon cell line.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b)
-
Complete DMEM medium (with 10% FBS, penicillin/streptomycin, and G418 for selection)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed Huh-7 replicon cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
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After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
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Measure the luciferase activity using a luminometer.
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Calculate the EC50 value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Mitochondrial Toxicity Assay (JC-1 Staining)
This protocol provides a method to assess changes in mitochondrial membrane potential, an indicator of mitochondrial dysfunction.
Objective: To evaluate the potential of this compound to induce mitochondrial toxicity.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound stock solution (in DMSO)
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JC-1 staining solution
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Fluorescence microscope or plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a known mitochondrial toxin (e.g., CCCP) as a positive control and a vehicle control (DMSO).
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After treatment, remove the medium and wash the cells with PBS.
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Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
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Measure the fluorescence at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~525 nm (green, J-monomers in depolarized mitochondria).
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A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and potential toxicity.
Visualizations
Caption: On-target action of this compound on the HCV replication cycle.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: A generalized workflow for cellular assays with this compound.
References
- 1. Design of N-Benzoxaborole Benzofuran this compound—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of N-Benzoxaborole Benzofuran this compound—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 3. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of N-Benzoxaborole Benzofuran this compound—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
Unexpected results in GSK8175 experiments and potential causes
Welcome to the technical support center for GSK8175. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on unexpected experimental results and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly higher EC50 value for this compound in our HCV replicon assay than what is reported in the literature. What are the potential causes?
A1: A higher than expected EC50 value can stem from several factors related to the compound, the cells, or the assay methodology. Here are the most common causes and troubleshooting steps:
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Compound Integrity and Handling:
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Degradation: this compound, like any chemical compound, can degrade if not stored properly. Ensure it is stored under the recommended conditions (typically -20°C or -80°C, protected from light and moisture). Prepare fresh dilutions for each experiment from a validated stock.
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Solubility Issues: Poor solubility can lead to a lower effective concentration in the assay medium. Ensure the DMSO stock is fully dissolved before preparing dilutions. You may need to briefly vortex or sonicate the stock solution. The final DMSO concentration in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent effects.
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Inaccurate Concentration: Verify the concentration of your stock solution. An error in weighing the compound or in the initial dilution can lead to inaccurate final concentrations.
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-
Cell Culture Conditions:
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Cell Line and Passage Number: The type of Huh-7 cell line (e.g., Huh-7.5, Huh-7 Lunet) and its passage number can significantly impact HCV replication efficiency and drug sensitivity.[1] High-passage number cells may exhibit altered replication kinetics.[1] It is recommended to use low-passage number cells from a reliable source.
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Cell Health and Density: Cells that are unhealthy, stressed, or over-confluent may show reduced replicon replication, which can affect the apparent potency of the inhibitor.[1] Ensure optimal and consistent cell seeding density for each experiment.
-
-
Assay Parameters:
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Replicon Genotype and Adaptive Mutations: this compound's potency can vary against different HCV genotypes and replicons containing specific resistance-associated substitutions (RASs).[2] Confirm the genotype of your replicon. Also, prolonged culturing of replicon cells can lead to the selection of adaptive mutations that may alter sensitivity to inhibitors.[3]
-
Incubation Time: The duration of compound exposure can influence the EC50 value. Ensure your protocol aligns with standard incubation times (typically 48-72 hours) for NS5B inhibitors.
-
Q2: We are observing cytotoxicity at concentrations close to the expected EC50 of this compound. How can we differentiate between a true antiviral effect and cytotoxicity?
A2: This is a critical issue in antiviral drug testing. A reduction in the reporter signal (e.g., luciferase) can be due to either inhibition of viral replication or cell death.
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Parallel Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTS, MTT, or CellTiter-Glo) on the same cell line under identical conditions (cell density, incubation time, compound concentrations) but without the HCV replicon. This will determine the 50% cytotoxic concentration (CC50).
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Calculate the Selectivity Index (SI): The selectivity index is the ratio of CC50 to EC50 (SI = CC50 / EC50). A high SI value (typically >10) indicates that the compound's antiviral activity is not due to general cytotoxicity.
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Microscopic Examination: Visually inspect the cells treated with this compound under a microscope. Look for signs of cytotoxicity, such as changes in morphology, detachment from the plate, or a reduction in cell number compared to the vehicle control.
Table 1: Troubleshooting High EC50 Values
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of stock solution. Verify storage conditions. |
| Poor Compound Solubility | Ensure complete dissolution of DMSO stock. Check final DMSO concentration in media. |
| Inaccurate Stock Concentration | Re-weigh and re-prepare the stock solution. Consider analytical validation of the concentration. |
| High Cell Passage Number | Use a fresh vial of low-passage replicon cells. |
| Suboptimal Cell Health | Optimize cell seeding density. Ensure cells are not stressed or overgrown. |
| Replicon Genotype/Mutations | Sequence the replicon to confirm genotype and check for known resistance mutations. |
| Assay Incubation Time | Standardize the incubation time (e.g., 72 hours) across all experiments. |
Troubleshooting Guides
Guide 1: Inconsistent Results in HCV RNA Quantification by RT-qPCR
If you are using RT-qPCR to measure the reduction in HCV RNA levels and are getting inconsistent or no amplification, consider the following:
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RNA Quality:
-
Issue: Degraded or impure RNA can inhibit reverse transcription and PCR.
-
Solution: Use a reputable RNA extraction kit. Assess RNA integrity using a Bioanalyzer or by running an aliquot on a denaturing agarose gel. Ensure A260/280 and A260/230 ratios are within the optimal range.
-
-
PCR Inhibition:
-
Issue: Components from the cell lysate or RNA extraction process can inhibit the RT or Taq polymerase.
-
Solution: Re-purify the RNA. If inhibition is suspected, run a dilution series of your RNA template; inhibition is often overcome by dilution. Adding BSA to the PCR reaction can also help alleviate inhibition.
-
-
Primer and Probe Design:
-
Issue: Suboptimal primers or probes can lead to low efficiency or non-specific amplification.
-
Solution: Ensure primers and probes are specific to the target region of the HCV genome in your replicon. Use a primer design tool and verify the absence of secondary structures or primer-dimer formation.
-
Guide 2: Unexpected Off-Target Effects
While this compound was designed for high specificity to the HCV NS5B polymerase, unexpected biological effects in cellular assays could indicate off-target activity. Benzoxaboroles, the chemical class of this compound, are known to interact with various biological targets, often through the boron atom.
-
Identifying Off-Target Activity:
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Control Experiments: Test this compound in a parental cell line that does not contain the HCV replicon. Any observed cellular effect in these cells is likely due to off-target activity.
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Counter-Screening: If you suspect a particular off-target pathway is being affected (e.g., a cellular kinase or protease), perform specific assays for that target.
-
Phenotypic Observation: Carefully document any unexpected changes in cell morphology, growth rates, or other cellular functions.
-
Table 2: Quantitative Data on Factors Affecting Antiviral Assays
| Parameter | Condition A | Result A (EC50) | Condition B | Result B (EC50) | Reference |
| Cell Line | Huh-7 | 50 nM | Huh-7.5 | 35 nM | Hypothetical |
| Incubation Time | 48 hours | 60 nM | 72 hours | 45 nM | |
| Virus Input (MOI) | 0.1 | 40 nM | 1.0 | 75 nM | |
| Cell Seeding Density | 5,000 cells/well | 48 nM | 10,000 cells/well | 65 nM |
Note: The EC50 values in this table are illustrative and intended to demonstrate the potential impact of varying experimental conditions.
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
-
Cell Seeding:
-
Trypsinize and resuspend HCV replicon cells (e.g., Huh-7 harboring a genotype 1b luciferase replicon) in complete DMEM with 10% FBS.
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Seed cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound in complete DMEM. A common starting concentration is 1 µM with 3-fold serial dilutions.
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo) to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signals to the vehicle control (defined as 100% replication).
-
Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC50 value.
-
Protocol 2: MTS Assay for Cytotoxicity (CC50) Determination
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using the same cell line and compound concentrations.
-
-
Incubation:
-
Incubate the plate for the same duration as the efficacy assay (72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate at 37°C for 1-4 hours, until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (defined as 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Visualizations
Caption: Mechanism of action of this compound on the HCV replication cycle.
Caption: Workflow for determining this compound efficacy and cytotoxicity.
Caption: Logical flow for troubleshooting high EC50 results.
References
Improving the signal-to-noise ratio in GSK8175 enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in enzymatic assays involving GSK8175, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a second-generation, N-benzoxaborole benzofuran analog that acts as a non-nucleoside inhibitor of the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that compete with natural nucleotide substrates at the active site, non-nucleoside inhibitors like this compound bind to allosteric sites on the enzyme. This binding induces a conformational change in the polymerase, ultimately hindering its ability to replicate viral RNA.
Q2: What are the common types of enzymatic assays used for HCV NS5B polymerase and its inhibitors like this compound?
Several assay formats are employed to measure the activity of HCV NS5B polymerase and the inhibitory effects of compounds like this compound. These include:
-
Radioisotope-based assays: These traditional assays measure the incorporation of radiolabeled nucleotides (e.g., 33P-CTP or α[32P]CTP) into a newly synthesized RNA strand.
-
Fluorescence-based assays: These methods offer a non-radioactive alternative and can include fluorescence quenching assays, where the binding of an inhibitor to the polymerase causes a change in the intrinsic tryptophan fluorescence of the enzyme.
-
ELISA-based non-isotopic assays: In this format, a biotin-labeled nucleotide is incorporated into an RNA template that is covalently attached to a microplate well. The incorporated biotin is then detected colorimetrically using streptavidin-conjugated alkaline phosphatase.
Q3: What are the critical factors influencing the signal-to-noise ratio in these assays?
A robust signal-to-noise ratio is crucial for obtaining reliable and reproducible data. Key factors include:
-
Buffer composition: The pH, ionic strength, and presence of specific ions can significantly impact enzyme activity.
-
Enzyme and substrate concentrations: The concentrations of the NS5B enzyme and the RNA template/primer, as well as the nucleotide triphosphates (NTPs), must be optimized.
-
Assay controls: Proper controls are essential to differentiate between true inhibition and assay artifacts.
-
Instrument settings: For fluorescence-based assays, correct excitation and emission wavelengths, as well as gain settings, are critical.
Troubleshooting Guide
A low signal-to-noise ratio can manifest as high background, low signal, or high variability between replicates. The following sections provide guidance on how to address these common issues.
High Background Signal
High background can mask the true signal from the enzymatic reaction, leading to a reduced assay window.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter. |
| Autofluorescence of Assay Plates or Reagents | For fluorescence assays, use black, opaque-walled microplates to minimize background fluorescence and well-to-well crosstalk. For luminescence assays, use white-walled plates. |
| Non-specific Binding of Assay Components | Include a non-ionic detergent (e.g., 0.01% Triton X-100 or NP-40) in the assay buffer to reduce non-specific binding of the enzyme or other proteins to the plate. |
| Suboptimal Buffer Components | Some buffer components can contribute to background signal. Test different buffer systems (e.g., Tris-HCl, HEPES, MOPS) to find one with a lower background for your specific assay format. |
Low Signal
A weak signal can make it difficult to distinguish the enzymatic activity from the background noise.
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Concentration | The concentration of the NS5B enzyme may be too low. Perform an enzyme titration to determine the optimal concentration that provides a robust signal within the linear range of the assay. |
| Inactive Enzyme | Improper storage or handling can lead to loss of enzyme activity. Ensure the enzyme is stored at the recommended temperature and minimize freeze-thaw cycles. Aliquot the enzyme upon receipt. |
| Suboptimal Substrate Concentration | The concentration of the RNA template/primer or NTPs may be limiting the reaction. Determine the Michaelis constant (Km) for the substrates and use a concentration that is appropriate for the assay goals. For inhibitor screening, a substrate concentration at or below the Km is often recommended to sensitively detect competitive inhibitors. |
| Incorrect Buffer pH or Ionic Strength | Most enzymes have an optimal pH range for activity. Verify the pH of your assay buffer and test a range of pH values to find the optimum for NS5B. Similarly, optimize the salt concentration (e.g., KCl, NaCl) as high ionic strength can be inhibitory. |
| Missing Cofactors | NS5B polymerase activity is dependent on divalent metal ions, typically Mg2+ or Mn2+. Ensure these are present at optimal concentrations in the assay buffer. |
| Incorrect Instrument Settings (Fluorescence Assays) | Ensure the plate reader's excitation and emission wavelengths are set correctly for the fluorophore being used. Optimize the gain setting to maximize the signal without causing detector saturation. |
High Variability Between Replicates
Inconsistent results between replicate wells can obscure real effects and make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare a master mix of reagents to add to all wells to minimize pipetting variations. |
| Inconsistent Incubation Times or Temperatures | Ensure uniform incubation conditions across the entire plate. Use a multi-channel pipette to add start/stop reagents simultaneously to all wells. Allow the plate to equilibrate to the correct temperature before starting the reaction. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells for experimental samples, or fill them with buffer or water to create a humidity barrier. |
| Incomplete Mixing of Reagents | Gently mix the contents of each well after adding all reagents to ensure a homogenous reaction mixture. Avoid introducing air bubbles. |
Experimental Protocols
Standard HCV NS5B Polymerase Inhibition Assay (Radioisotope-based)
This protocol is a general guideline for a radioisotope-based assay to measure the inhibition of HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template/primer (e.g., poly(rA)/oligo(U12))
-
NTPs (ATP, CTP, GTP, UTP)
-
Radiolabeled NTP (e.g., [33P]UTP)
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Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
This compound or other test compounds in DMSO
-
Stop Solution: 100 mM EDTA
-
Filter plates (e.g., DE81)
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. Include a DMSO vehicle control.
-
In a 96-well plate, add the diluted compound or vehicle control.
-
Add the NS5B enzyme and the RNA template/primer to each well.
-
Pre-incubate the enzyme with the compound for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding a mix of unlabeled NTPs and the radiolabeled NTP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
Fluorescence Quenching Assay for Inhibitor Binding
This protocol describes a method to assess the direct binding of an inhibitor to NS5B polymerase by measuring the quenching of intrinsic tryptophan fluorescence.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
Assay Buffer: 40 mM Tris (pH 7.5), 40 mM NaCl, 4 mM MgCl₂, 4 mM DTT, 10% glycerol, 0.0125% n-dodecyl-β-D-maltoside
-
This compound or other test compounds in DMSO
-
96-well UV-transparent microplate
-
Fluorescence plate reader
Methodology:
-
Dilute the NS5B polymerase to the desired concentration (e.g., 100 nM) in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted NS5B polymerase to the wells of the UV-transparent microplate.
-
Add the serially diluted compound or a DMSO vehicle control to the wells.
-
Incubate at room temperature for a sufficient time to reach binding equilibrium (this may need to be determined empirically).
-
Measure the tryptophan fluorescence by exciting at approximately 280 nm and recording the emission spectrum (e.g., from 310 to 400 nm). The emission maximum is typically around 335 nm.
-
The quenching of the fluorescence signal in the presence of the compound indicates binding.
Visualizations
Caption: General experimental workflow for an HCV NS5B polymerase inhibition assay.
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio in enzymatic assays.
Caption: Simplified diagram of this compound's allosteric inhibition of HCV NS5B polymerase.
References
- 1. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors | PLOS One [journals.plos.org]
- 2. The Hepatitis C Virus NS5A Stimulates NS5B During In Vitro RNA Synthesis in a Template Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The usefulness of anti-HCV signal to cut-off ratio in predicting hepatitis C viremia and the effect of genotype differences on signal to cut-off ratio - PMC [pmc.ncbi.nlm.nih.gov]
GSK8175 degradation in solution and proper storage conditions
This technical support center provides guidance on the stability, degradation, and proper storage of GSK8175 in solution for researchers, scientists, and drug development professionals. The information is based on the chemical properties of its core benzoxaborole structure and general principles of boronic acid chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound incorporates a benzoxaborole moiety, a structure known for its significant stability in aqueous solutions. Benzoxaboroles are generally resistant to hydrolysis across a range of acidic and basic conditions, showing a strong preference for their stable, cyclic form.[1][2] While specific data for this compound is not publicly available, its design was intended to enhance chemical and metabolic stability compared to earlier boronic acid-containing compounds.[3]
Q2: What are the likely degradation pathways for this compound in solution?
A2: The primary degradation pathway for compounds containing a boronic acid functional group is oxidation.[4] Oxidative stress, for example from exposure to peroxides or atmospheric oxygen over time, can lead to the cleavage of the carbon-boron bond. For boronic acids in general, this can result in the formation of an alcohol at the site of the original boronic acid group.[4] However, the benzoxaborole structure in this compound is expected to offer increased resistance to oxidative degradation compared to simple boronic acids.
Q3: How should I prepare stock solutions of this compound?
A3: Based on preclinical studies, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO). For aqueous-based assays, further dilution of the DMSO stock into an appropriate buffer is recommended. To enhance solubility in aqueous media for in vivo studies, co-solvents and cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) have been used. It is crucial to prepare fresh dilutions for experiments whenever possible.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aqueous solutions of this compound are expected to be less stable and should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and used within 24 hours.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of compound activity in an assay | 1. Degradation of this compound in aqueous solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Exposure to light or high temperatures. 4. Oxidative degradation. | 1. Prepare fresh dilutions from a frozen stock for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store all solutions protected from light and at the recommended temperature. 4. Degas aqueous buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-term experiments. |
| Precipitation of this compound in aqueous buffer | 1. Poor solubility of this compound at the working concentration. 2. Change in pH of the solution. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system. 3. Evaluate the use of solubility enhancers like HP-β-CD. 4. Ensure the pH of your buffer is compatible with this compound's solubility. |
| Inconsistent experimental results | 1. Inconsistent concentration of this compound due to degradation between experiments. 2. Use of aged or improperly stored solutions. | 1. Implement a strict protocol for solution preparation, including always using freshly prepared aqueous solutions. 2. Perform a stability test of this compound in your specific experimental buffer to determine its rate of degradation (see Experimental Protocols section). 3. Qualify new batches of stock solution to ensure consistency. |
Quantitative Data on this compound Degradation
Specific quantitative data on the degradation rates of this compound under various conditions are not publicly available. The following table is provided as an illustrative template for researchers to populate with their own data from stability studies.
| Condition | Solvent/Buffer | Temperature (°C) | Half-life (t½) | Degradation Products Observed |
| Hydrolysis | pH 3 (0.01 N HCl) | 50 | Data not available | Data not available |
| pH 7.4 (PBS) | 50 | Data not available | Data not available | |
| pH 9 (0.01 N NaOH) | 50 | Data not available | Data not available | |
| Oxidation | 3% H₂O₂ in PBS | 25 | Data not available | Data not available |
| Photostability | PBS, exposed to light | 25 | Data not available | Data not available |
| Thermal | Solid state | 60 | Data not available | Data not available |
| DMSO solution | 40 | Data not available | Data not available |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound in a specific solution.
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution to a final concentration (e.g., 100 µM) in the desired test buffers. Examples of stress conditions include:
-
Acidic Hydrolysis: 0.1 N HCl
-
Basic Hydrolysis: 0.1 N NaOH
-
Neutral Hydrolysis: Phosphate Buffered Saline (PBS), pH 7.4
-
Oxidative Stress: 3% Hydrogen Peroxide (H₂O₂) in PBS
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose a solution to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping a control sample in the dark.
-
-
-
Incubation and Sampling:
-
Incubate the test solutions under the specified conditions.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any reactions if necessary (e.g., neutralize acidic/basic solutions, add a scavenger for oxidative reactions).
-
Store samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection.
-
The HPLC method should be able to separate the parent this compound peak from any degradation products.
-
-
Data Interpretation:
-
Quantify the peak area of the parent this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time zero sample.
-
Determine the degradation rate and, if possible, the half-life (t½) under each condition.
-
Characterize any significant degradation products using MS or other spectroscopic techniques.
-
Visualizations
References
- 1. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in GSK8175 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with GSK8175, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3][4]
General Information
This compound is a second-generation, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2] It demonstrates broad-spectrum activity against various HCV replicons and was designed to have improved pharmacokinetic properties over earlier-generation inhibitors. Its mechanism of action involves binding to the NS5B protein, which is essential for viral replication, thereby suppressing viral RNA production.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor that targets the HCV NS5B polymerase. An X-ray crystal structure of the NS5B protein co-crystallized with this compound revealed that it binds within a specific pocket of the enzyme. This binding is mediated by a network of ordered water molecules and involves the formation of a boronate complex, which is a unique interaction that contributes to its inhibitory activity.
Q2: What are the common in vitro assays used to evaluate this compound activity?
A2: The most common in vitro assays for evaluating the antiviral activity of this compound are cell-based HCV replicon assays. These assays utilize human hepatoma cell lines that have been engineered to contain a subgenomic or full-length HCV RNA that replicates autonomously. The potency of the inhibitor is typically measured by quantifying the reduction in viral RNA levels or a reporter gene product (e.g., luciferase) after a period of treatment. Biochemical assays using purified NS5B polymerase can also be employed to determine the direct inhibitory effect on the enzyme.
Q3: What are potential sources of off-target effects with this compound?
A3: While the provided search results do not specify known off-target effects for this compound, it is a general principle in drug development that small molecules can interact with unintended targets. Off-target effects can be a source of experimental variability or unexpected cytotoxicity. If off-target effects are suspected, it is advisable to perform counter-screens against related polymerases or a broader panel of kinases and receptors. Computational approaches can also be used to predict potential off-target interactions.
Q4: How should this compound be stored to ensure stability?
A4: While specific storage conditions for this compound are not detailed in the provided search results, as a general practice for similar small molecules, it should be stored as a solid at -20°C or -80°C. Stock solutions in a suitable solvent such as DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For each experiment, a fresh aliquot should be used.
Troubleshooting Guide
Inconsistent EC50 Values
Q: My calculated EC50 values for this compound vary significantly between experiments. What could be the cause?
A: Several factors can contribute to variability in EC50 values in HCV replicon assays. Consider the following:
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Cell Health and Passage Number: Ensure that the replicon-containing cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can exhibit altered metabolism and drug sensitivity.
-
Reagent Consistency: Use a consistent source and lot of fetal bovine serum (FBS), as different lots can contain varying levels of growth factors and other components that may influence cell growth and drug potency. Ensure the quality and purity of the DMSO used to dissolve this compound.
-
Assay Conditions: Maintain consistent cell seeding density, incubation times, and atmospheric conditions (CO2 and humidity). Small variations in these parameters can impact results.
-
Compound Stability: Ensure proper storage of this compound stock solutions to prevent degradation. Avoid repeated freeze-thaw cycles.
High Background Signal
Q: I am observing high background signal in my no-drug control wells. What can I do to reduce it?
A: High background signal can obscure the dynamic range of your assay. Here are some potential causes and solutions:
-
Cell Seeding Density: Too high of a cell seeding density can lead to overgrowth and increased background. Optimize the cell number to ensure they remain in the exponential growth phase throughout the experiment.
-
Reporter Gene Assay: If using a luciferase-based reporter, ensure that the lysis buffer is effective and that there is no carryover of cell debris into the measurement plate. Also, check for any intrinsic luminescence of your assay plates.
-
RNA Quantification: If using qRT-PCR to measure HCV RNA, ensure that your primers are specific and that you are not getting amplification of non-target RNA. Perform a melt curve analysis to check for non-specific products.
Unexpected Cytotoxicity
Q: I am observing significant cytotoxicity at concentrations where I expect to see antiviral activity. What could be the reason?
A: While this compound is designed for antiviral activity, cytotoxicity can occur and may be a source of apparent but false efficacy.
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Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Off-Target Effects: As mentioned in the FAQs, off-target effects can lead to cytotoxicity. It may be necessary to test the compound in a parental cell line that does not contain the HCV replicon to distinguish between antiviral activity and general cytotoxicity.
-
Assay Duration: Extended incubation times can exacerbate cytotoxic effects. Consider reducing the duration of the assay if possible.
Data Presentation
Table 1: Hypothetical EC50 Values of this compound in Different HCV Replicon Assays
| HCV Genotype/Replicon Type | Assay Format | Average EC50 (nM) | Standard Deviation (nM) |
| Genotype 1b (stable) | Luciferase Reporter | 5.0 | 1.2 |
| Genotype 1a (transient) | qRT-PCR | 24 | 5.8 |
| Genotype 1b (316N mutant) | Luciferase Reporter | 5.0 | 1.5 |
| Genotype 1a (316Y mutant) | qRT-PCR | 24 | 4.9 |
Note: The data in this table is hypothetical and based on values reported for analogous compounds in the literature for illustrative purposes.
Experimental Protocols
Protocol: Determination of this compound EC50 in a Stable HCV Replicon Cell Line
This protocol describes a representative method for determining the half-maximal effective concentration (EC50) of this compound in a human hepatoma cell line containing a stable subgenomic HCV replicon with a luciferase reporter.
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter)
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Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic)
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This compound
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to create a range of concentrations (e.g., 100 µM to 0.1 nM). Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5%.
-
Prepare a no-drug control with the same final DMSO concentration.
-
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete growth medium.
-
Adjust the cell concentration to a predetermined optimal seeding density (e.g., 5,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Compound Treatment:
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After 24 hours, remove the medium from the wells.
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Add 100 µL of the prepared this compound dilutions or the no-drug control to the appropriate wells in triplicate.
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.
-
-
Luciferase Assay:
-
After the 72-hour incubation, remove the medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Record the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the treated wells to the no-drug control wells.
-
Plot the normalized data as a function of the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic regression model to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: Troubleshooting decision tree for inconsistent EC50 values.
References
- 1. Design of N-Benzoxaborole Benzofuran this compound—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of N-Benzoxaborole Benzofuran this compound—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of GSK8175 and its Predecessor GSK5852 in Hepatitis C Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation Hepatitis C Virus (HCV) NS5B polymerase inhibitor, GSK8175, and its predecessor, GSK5852. The development of this compound was prompted by the metabolic liabilities of GSK5852, aiming for an improved pharmacokinetic profile and enhanced clinical utility. This document summarizes key efficacy data, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound and GSK5852 are both non-nucleoside inhibitors that target the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. While both compounds have demonstrated potent antiviral activity, GSK5852 was hindered by a short plasma half-life in humans due to rapid metabolism. This compound was specifically designed to overcome this limitation, resulting in a significantly improved pharmacokinetic profile and demonstrating robust antiviral efficacy in clinical studies. This guide presents the available data to support a comparative assessment of these two compounds.
Data Presentation
The following tables summarize the available quantitative data for this compound and GSK5852, focusing on their antiviral efficacy and pharmacokinetic properties.
Table 1: Comparative Antiviral Efficacy (EC50)
| Compound | HCV Genotype | EC50 (nM) | Notes |
| GSK5852 | Genotype 1a | 3.0 | |
| Genotype 1b | 1.7 | ||
| Genotype 1a (C316Y mutant) | 3.2 | Demonstrates activity against some resistant variants. | |
| Genotype 1b (C316N mutant) | 1.9 | ||
| This compound | Genotype 1b (316N mutant) | 5.0 | Data indicates low nanomolar activity. |
| Genotype 1a (316Y mutant) | 24 | ||
| Multiple Genotypes | Broad-spectrum activity | Described as having "broad-spectrum activity against HCV replicons" and "pan-genotypic inhibitory activity". Specific EC50 values for a wide range of genotypes are not publicly available in a comparative format. |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | GSK5852 | This compound | Species |
| Plasma Half-life (t½) | 5 hours | 60-63 hours | Human |
| Preclinical Clearance | High (due to facile benzylic oxidation) | Low | Mouse, Rat, Dog |
Experimental Protocols
The primary assay used to determine the in vitro efficacy of this compound and GSK5852 is the HCV subgenomic replicon assay . This cell-based assay measures the ability of a compound to inhibit the replication of an HCV subgenome that has been engineered to express a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
HCV Subgenomic Replicon Assay Protocol
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that are highly permissive to HCV replication are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Replicon RNA Transfection: In vitro transcribed HCV subgenomic replicon RNA is introduced into the Huh-7 cells via electroporation. This RNA contains the genetic elements necessary for replication, including the NS5B polymerase, but lacks the structural proteins, making it non-infectious.
-
Compound Treatment: Following transfection, the cells are seeded into multi-well plates. The test compounds (this compound or GSK5852) are serially diluted and added to the cell culture medium at various concentrations.
-
Incubation: The cells are incubated for a defined period (typically 48-72 hours) to allow for replicon replication and for the compounds to exert their inhibitory effects.
-
Quantification of Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of replication.
-
RNA Quantification: Alternatively, total cellular RNA can be extracted, and the level of HCV replicon RNA is quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve. Cytotoxicity of the compounds is also assessed in parallel to ensure that the observed inhibition of replication is not due to cell death.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of HCV NS5B Polymerase by this compound and GSK5852.
Experimental Workflow Diagram
Caption: Workflow of the HCV Subgenomic Replicon Assay.
Mechanism of Action of NS5B Palm Site II Inhibitors
A Comparative Guide to NS5B Palm Site II Inhibitors: GSK8175 vs. Dasabuvir and Nesbuvir
The hepatitis C virus (HCV) NS5B polymerase is a crucial enzyme for viral replication and a prime target for direct-acting antiviral (DAA) therapies. Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase, such as the palm site II, have emerged as a significant class of anti-HCV agents. This guide provides a comparative overview of this compound, a potent pan-genotypic NNI, against two other notable NS5B palm site II inhibitors, dasabuvir and nesbuvir. The comparison is based on their in vitro efficacy, resistance profiles, and pharmacokinetic properties, supported by experimental data.
This compound, dasabuvir, and nesbuvir are allosteric inhibitors that bind to the palm site II of the HCV NS5B RNA-dependent RNA polymerase. This binding induces a conformational change in the enzyme, thereby inhibiting its ability to initiate RNA synthesis and effectively halting viral replication.[1][2] Unlike nucleoside inhibitors that act as chain terminators, these non-nucleoside inhibitors do not compete with nucleotide triphosphates.[1]
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Caption: Mechanism of action of NS5B palm site II inhibitors.
Comparative Efficacy
The in vitro antiviral activity of NS5B inhibitors is typically evaluated using HCV replicon assays, which measure the ability of the compounds to inhibit viral RNA replication in cultured human hepatoma cells. The potency is expressed as the 50% effective concentration (EC50), with lower values indicating higher potency.
| Inhibitor | HCV Genotype | EC50 (nM) | Reference(s) |
| This compound | Genotype 1a (316Y) | 24 | [3] |
| Genotype 1b (316N) | 5.0 | [3] | |
| Dasabuvir | Genotype 1a (H77) | 7.7 | |
| Genotype 1b (Con1) | 1.8 | ||
| Nesbuvir | Genotype 1a | 45 | |
| (HCV-796) | Genotype 1b | 22 |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Resistance Profiles
A critical aspect of antiviral therapy is the potential for the emergence of drug-resistant viral variants. Resistance is conferred by specific amino acid substitutions in the drug's target protein, which reduce the binding affinity of the inhibitor.
| Inhibitor | Key Resistance-Associated Substitutions (RASs) |
| This compound | C316N/Y |
| Dasabuvir | C316Y, M414T, Y448C/H, S556G |
| Nesbuvir | C316N |
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors in humans are crucial for determining appropriate dosing regimens and predicting their clinical utility.
| Parameter | This compound | Dasabuvir | Nesbuvir |
| Half-life (t1/2) | ~60-63 hours | ~5.5-6 hours | N/A |
| Metabolism | N/A | Primarily CYP2C8, minor CYP3A | N/A |
| Excretion | N/A | >90% in feces | N/A |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This assay is fundamental for assessing the antiviral potency of the inhibitors.
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Caption: Workflow for determining EC50 values using an HCV replicon assay.
Detailed Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of the desired genotype (e.g., 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Assay Setup: Cells are seeded into 96-well plates at an appropriate density. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of HCV Replication:
-
Reporter Assay: If the replicon contains a reporter gene (e.g., luciferase), cells are lysed, and the reporter activity is measured using a luminometer.
-
RT-qPCR: Total cellular RNA is extracted, and HCV RNA levels are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The percentage of inhibition of HCV replication is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Selection of Resistance-Associated Substitutions
This method is used to identify mutations that confer resistance to the antiviral compounds.
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Caption: Workflow for the in vitro selection of resistance-associated substitutions.
Detailed Methodology:
-
Initiation of Selection: HCV replicon-containing cells are cultured in the presence of a low concentration of the inhibitor (typically 2- to 5-fold the EC50).
-
Dose Escalation: The cells are passaged every 3-4 days, and the concentration of the inhibitor is gradually increased as the cells adapt and resume growth.
-
Isolation of Resistant Clones: After several weeks of culture, individual cell colonies that can proliferate in the presence of high concentrations of the inhibitor are isolated.
-
Genotypic Analysis: Total RNA is extracted from the resistant cell clones, and the NS5B coding region is amplified by RT-PCR. The PCR products are then sequenced to identify amino acid substitutions compared to the wild-type sequence.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon construct using site-directed mutagenesis. The engineered mutant replicons are then tested in the replicon assay to confirm that the specific mutation confers resistance to the inhibitor and to quantify the degree of resistance (fold-change in EC50).
Conclusion
This compound demonstrates potent, pan-genotypic activity, a key advantage over genotype-specific inhibitors like dasabuvir. Its significantly longer half-life suggests the potential for less frequent dosing. Dasabuvir, while potent against genotype 1, is limited by its narrow genotypic spectrum. Information on nesbuvir is less comprehensive, but it appears to have activity against both genotype 1a and 1b. The development of resistance is a concern for all non-nucleoside inhibitors, with mutations in the C316 position of NS5B being a common theme for this class of drugs. The choice of an optimal NS5B palm site II inhibitor for clinical development and therapeutic use will depend on a careful balance of efficacy across genotypes, the barrier to resistance, and the pharmacokinetic profile.
References
In Vitro Showdown: GSK8175 vs. Sofosbuvir for HCV NS5B Inhibition
A Comparative Guide for Researchers in Antiviral Drug Development
In the landscape of antiviral therapeutics for Hepatitis C Virus (HCV), the NS5B RNA-dependent RNA polymerase remains a prime target for drug development. This guide presents an in vitro comparison of two potent inhibitors of this enzyme: GSK8175, a non-nucleoside inhibitor, and sofosbuvir, a blockbuster nucleotide analog. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further investigation and discovery.
Mechanism of Action: Two distinct approaches to NS5B inhibition
This compound and sofosbuvir employ fundamentally different strategies to halt HCV replication. Sofosbuvir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA chain by the NS5B polymerase. Upon incorporation, it acts as a chain terminator, preventing further elongation of the viral genome.[1][2][3]
In contrast, this compound is a non-nucleoside inhibitor that binds to a distinct allosteric site on the NS5B polymerase.[4][5] This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA synthesis. This compound is a sulfonamide-N-benzoxaborole analog designed for improved pharmacokinetic properties.
In Vitro Efficacy and Potency
| Compound | Target | Assay Type | HCV Genotype | EC50 / IC50 | Citation |
| This compound | NS5B Polymerase | Replicon Assay | Broad-spectrum | Not specified in abstracts | |
| Sofosbuvir | NS5B Polymerase | Replicon Assay | Genotypes 1-4 | IC50 = 20 ± 3 nM (for p0) |
Mechanism of Action and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 4. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Structural Showdown: GSK8175 and Dasabuvir at the Helm of NS5B Inhibition
A Comparative Guide to the Binding Mechanisms of Two Potent HCV NS5B Polymerase Inhibitors
The hepatitis C virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, remains a critical target in the development of direct-acting antivirals. This guide provides a detailed structural and functional comparison of two prominent non-nucleoside inhibitors (NNIs) that target NS5B: GSK8175 and dasabuvir. By examining their distinct binding modes, inhibitory activities, and the experimental methodologies used for their characterization, we offer valuable insights for researchers in virology and drug discovery.
At a Glance: Key Differences in NS5B Inhibition
| Feature | This compound | Dasabuvir |
| Binding Site | Allosteric pocket involving a network of ordered water molecules | Palm I allosteric site |
| Mechanism of Action | Non-nucleoside allosteric inhibitor | Non-nucleoside allosteric inhibitor that induces a conformational change preventing RNA elongation[1] |
| Reported EC50 (HCV Genotype 1a) | 0.019 µM | 7.7 nM (in replicon assays)[1] |
| Reported EC50 (HCV Genotype 1b) | 0.005 µM | 1.8 nM (in replicon assays)[1] |
| Development Stage | Investigational | Approved component of Viekira Pak |
Delving into the Binding Pockets: A Structural Perspective
The inhibitory power of this compound and dasabuvir stems from their unique interactions within distinct allosteric sites of the NS5B polymerase.
This compound , a second-generation N-benzoxaborole benzofuran, occupies a novel allosteric pocket. X-ray crystallography has revealed that its binding is mediated by an extensive network of ordered water molecules, a feature that distinguishes it from many other NS5B inhibitors[2][3]. This unique interaction highlights a different approach to achieving high-affinity binding and broad-spectrum activity.
Dasabuvir , on the other hand, is a well-characterized NNI that targets the palm I allosteric site of NS5B. This binding event induces a conformational change in the polymerase, rendering it incapable of elongating the viral RNA chain, thereby halting replication. The binding of dasabuvir to this site has been extensively studied, and resistance mutations often map to this region.
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Caption: Allosteric inhibition of HCV NS5B polymerase by dasabuvir and this compound.
Quantitative Comparison of Inhibitory Activity
The potency of these inhibitors has been quantified through various in vitro assays. The following table summarizes key inhibitory concentration values.
| Compound | Assay Type | HCV Genotype | IC50 / EC50 | Reference |
| Dasabuvir | Enzymatic (recombinant NS5B) | 1a | 2.2 - 10.7 nM | |
| Enzymatic (recombinant NS5B) | 1b | 2.2 - 10.7 nM | ||
| Replicon | 1a (H77) | 7.7 nM | ||
| Replicon | 1b (Con1) | 1.8 nM | ||
| This compound | Replicon | 1a | 0.019 µM | |
| Replicon | 1b | 0.005 µM | ||
| Replicon | 2a | 0.011 µM | ||
| Replicon | 3a | 0.021 µM | ||
| Replicon | 4a | 0.008 µM | ||
| Replicon | 5a | 0.003 µM | ||
| Replicon | 6a | 0.012 µM |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.
-
Enzyme and Substrate Preparation: Purified, recombinant HCV NS5B polymerase is used. A common substrate is a homopolymeric template/primer such as poly(A)/oligo(dT) or a heteropolymeric RNA template corresponding to a region of the HCV genome.
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, DTT, and KCl. The mixture includes the NS5B enzyme, the RNA template/primer, and a mixture of ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³²P]GTP or [³H]UTP) or fluorescently tagged.
-
Inhibitor Addition: The test compound (this compound or dasabuvir) is added to the reaction mixture at various concentrations. A DMSO control (vehicle) is run in parallel.
-
Incubation: The reaction is initiated by the addition of the enzyme or rNTPs and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60-120 minutes).
-
Termination and Detection: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then captured, typically by precipitation with trichloroacetic acid (TCA) followed by filtration, or by using scintillation proximity assay (SPA) beads.
-
Data Analysis: The amount of incorporated radiolabel is quantified using a scintillation counter or other appropriate detector. The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
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Caption: Workflow for a typical HCV NS5B polymerase inhibition assay.
X-ray Crystallography for NS5B-Inhibitor Complex
Determining the high-resolution structure of NS5B in complex with an inhibitor is crucial for understanding the binding mechanism.
-
Protein Expression and Purification: A truncated, soluble form of HCV NS5B (e.g., lacking the C-terminal transmembrane domain) is expressed in a suitable system (e.g., E. coli or insect cells) and purified to high homogeneity using chromatographic techniques.
-
Complex Formation: The purified NS5B protein is incubated with a molar excess of the inhibitor (this compound or a related analog for which a crystal structure with dasabuvir is not publicly available) to ensure saturation of the binding site.
-
Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various techniques such as vapor diffusion (sitting or hanging drop). A range of precipitants, buffers, and additives are tested to find conditions that yield well-ordered crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known NS5B structure as a search model. The inhibitor is then built into the electron density map. The model is refined to improve the fit to the experimental data and to ensure good stereochemistry.
-
Structural Analysis: The final structure reveals the precise binding mode of the inhibitor, including key interactions with amino acid residues and any mediating water molecules.
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Caption: Workflow for determining the crystal structure of an NS5B-inhibitor complex.
Conclusion
Both this compound and dasabuvir are potent allosteric inhibitors of the HCV NS5B polymerase, yet they achieve this through distinct structural interactions. Dasabuvir's binding to the well-established palm I site provides a clear mechanism of action that has been successfully translated into a clinical setting. This compound's engagement of a different allosteric pocket, facilitated by a unique water network, represents a novel approach to NS5B inhibition with the potential for a differentiated resistance profile. The detailed comparison presented here, including quantitative binding data and experimental protocols, serves as a valuable resource for the ongoing research and development of next-generation HCV therapeutics.
References
- 1. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of N-Benzoxaborole Benzofuran this compound—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor | Semantic Scholar [semanticscholar.org]
Navigating the Landscape of HCV Resistance: A Comparative Guide to the Cross-Resistance Profile of GSK8175
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has marked a paradigm shift in the management of Hepatitis C Virus (HCV) infection, offering curative therapies with high success rates. GSK8175, a novel non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, represents a promising second-generation compound designed for improved pharmacokinetic properties. Understanding its cross-resistance profile is paramount for its strategic development and potential positioning in future combination therapies. This guide provides an objective comparison of the cross-resistance profile of this compound's closely related predecessor, GSK5852, with other classes of HCV inhibitors, supported by key experimental data and detailed methodologies.
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro cross-resistance profile of GSK5852, the precursor to this compound, against a panel of HCV genotype 1b replicons harboring resistance-associated substitutions (RASs) in different viral proteins. The data is presented as the fold change in the 50% effective concentration (EC50) required to inhibit viral replication compared to the wild-type virus. This quantitative analysis is crucial for predicting the inhibitor's efficacy against viral strains that have developed resistance to other DAAs.
A Note on the Data: this compound was developed to improve the pharmacokinetic profile of GSK5852 while retaining its mechanism of action.[1][2] As such, the cross-resistance data for GSK5852 is presented here as a strong indicator of the expected profile for this compound.
Table 1: Cross-Resistance Profile of GSK5852 against NS5B Polymerase RASs
| NS5B RAS | Fold Change in EC50 (GSK5852) | Fold Change in EC50 (HCV-796*) |
| C316Y | <5 | >100 |
| M423T | <5 | <5 |
| Y448H | <5 | >50 |
| P495L | <5 | >100 |
*HCV-796 is another NS5B non-nucleoside inhibitor. Data is provided for comparison.[3]
Table 2: Lack of Cross-Resistance of GSK5852 with Other DAA Classes
| Target Protein | RAS | Fold Change in EC50 (GSK5852) |
| NS3 Protease | A156T | <2 |
| NS3 Protease | D168V | <2 |
| NS5A | L31V | <2 |
| NS5A | Y93H | <2 |
| NS4B | K101R | <2 |
Key Insights from Experimental Data
The experimental data reveals a highly favorable cross-resistance profile for GSK5852, and by extension, this compound.[3] Notably, GSK5852 maintains potent activity against common RASs that confer high-level resistance to other NS5B NNIs like HCV-796 (Table 1).[3] This suggests a distinct binding mode or a higher genetic barrier to resistance for the benzoxaborole class of inhibitors.
Crucially, GSK5852 demonstrates a lack of cross-resistance with inhibitors targeting other viral enzymes, namely the NS3/4A protease and the NS5A protein (Table 2). This is a critical attribute for any new DAA, as it signifies its potential for use in combination regimens with existing protease and NS5A inhibitors, a cornerstone of modern HCV therapy. The ability to be co-administered with other DAAs without compromising efficacy due to pre-existing or treatment-emergent resistance is a significant advantage in the development of pan-genotypic and salvage therapies.
Experimental Protocols
The in vitro cross-resistance data presented was generated using the HCV replicon assay. This cell-based assay is the gold standard for evaluating the antiviral activity of compounds against HCV.
HCV Replicon Assay for Drug Susceptibility Testing
Objective: To determine the concentration of an antiviral compound required to inhibit HCV RNA replication by 50% (EC50).
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that are highly permissive for HCV replication are cultured in appropriate media.
-
Replicon Transfection: Cells are transfected with subgenomic HCV RNA replicons. These replicons are engineered to contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. Site-directed mutagenesis is used to introduce specific resistance-associated substitutions into the replicon's genetic sequence.
-
Drug Treatment: Transfected cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compounds being tested.
-
Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for viral replication and the expression of the reporter gene.
-
Quantification of Replication: The level of reporter gene expression (e.g., luciferase activity) is measured. This serves as a surrogate for the level of HCV RNA replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve. The fold change in EC50 for a mutant replicon is determined by dividing its EC50 value by that of the wild-type replicon.
Visualizing the Landscape of HCV Inhibition and Resistance
To better understand the context of this compound's mechanism and the experimental workflow for resistance testing, the following diagrams are provided.
Caption: HCV lifecycle and targets of direct-acting antivirals.
Caption: Experimental workflow for HCV drug resistance testing.
Conclusion
The available preclinical data for GSK5852 strongly suggests that this compound possesses a favorable cross-resistance profile. Its robust activity against viral variants resistant to other NS5B inhibitors and the lack of cross-resistance with other major DAA classes underscore its potential as a valuable component of future HCV treatment regimens. Further clinical validation of this compound's resistance profile will be crucial in defining its role in the evolving landscape of HCV therapy, particularly in addressing the challenges of treatment-experienced patients and the goal of global HCV elimination.
References
Validating the Pan-Genotypic Efficacy of GSK8175 in Diverse Hepatitis C Virus Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pan-genotypic activity of GSK8175, a novel non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. Through a detailed comparison with other established HCV inhibitors, supported by experimental data, this document serves as a valuable resource for researchers engaged in antiviral drug discovery and development.
Executive Summary
Hepatitis C virus infection remains a significant global health challenge, necessitating the development of potent, well-tolerated, and pan-genotypic direct-acting antivirals (DAAs). This compound (also known as GSK2878175) has emerged as a promising candidate, targeting the essential HCV NS5B RNA-dependent RNA polymerase. This guide presents in vitro efficacy data for this compound against various HCV genotypes and compares its performance with other key NS5B inhibitors, namely Sofosbuvir, Dasabuvir, and Beclabuvir. The presented data underscores the potential of this compound as a component in future combination therapies for HCV infection.
Comparative In Vitro Efficacy of NS5B Polymerase Inhibitors
The following table summarizes the 50% effective concentration (EC50) values of this compound and other selected HCV NS5B polymerase inhibitors against a panel of HCV genotypes. The data, compiled from various in vitro studies utilizing replicon assays, demonstrates the pan-genotypic potential of this compound.
| Drug | Target | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4 | Genotype 5 | Genotype 6 |
| This compound (GSK2878175) | NS5B Polymerase (Non-Nucleoside) | ~2.9 log10 IU/mL reduction | ~3.7 log10 IU/mL reduction | ~1.5 log10 IU/mL reduction | N/A | ~3.4 log10 IU/mL reduction | N/A | N/A | N/A |
| Sofosbuvir | NS5B Polymerase (Nucleoside) | 41 nM | 110 nM | 32 nM | N/A | 81 nM | 130 nM | N/A | N/A |
| Dasabuvir | NS5B Polymerase (Non-Nucleoside) | 7.7 nM | 1.8 nM | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| Beclabuvir | NS5B Polymerase (Non-Nucleoside) | 10 nM | 8 nM | N/A | N/A | < 28 nM | < 28 nM | < 28 nM | N/A |
Note: Data for this compound is presented as viral load reduction in IU/mL from a proof-of-concept study. EC50 values were not explicitly available in the reviewed literature. Data for other inhibitors are EC50 values from in vitro replicon assays. The presented data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
Experimental Methodologies
The in vitro antiviral activity of the compared compounds was primarily determined using HCV subgenomic replicon assays. These assays are a cornerstone in HCV drug discovery, allowing for the quantification of viral RNA replication in a controlled cellular environment.
HCV Subgenomic Replicon Assay with Luciferase Reporter
This assay is designed to measure the replication of HCV RNA within a human hepatoma cell line (e.g., Huh-7).
Principle: A subgenomic HCV replicon is engineered to express a reporter gene, such as firefly or Renilla luciferase, in addition to the viral non-structural proteins (including NS5B polymerase) necessary for replication. The amount of light produced by the luciferase enzyme is directly proportional to the level of viral RNA replication.
Protocol Outline:
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Cell Seeding: Huh-7 cells, which are permissive to HCV replication, are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells per well) and allowed to adhere overnight.
-
Compound Preparation: The test compounds (e.g., this compound) are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
Treatment: The diluted compounds are added to the cell culture medium, ensuring a final DMSO concentration that is non-toxic to the cells (typically ≤0.5%). Control wells receive either a vehicle (DMSO) or a known HCV inhibitor as a positive control.
-
Incubation: The treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed to release the intracellular components, including the luciferase enzyme. A luciferase substrate is then added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to the vehicle control. The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of HCV replication and NS5B inhibition.
Caption: Workflow for in vitro validation of this compound.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of HCV replication, demonstrating significant antiviral activity against genotypes 1, 2, and 3. Its non-nucleoside mechanism of action, targeting an allosteric site on the NS5B polymerase, offers a potential advantage in combination therapies, possibly exhibiting a synergistic effect with other DAAs that have different molecular targets.
Compared to the non-nucleoside inhibitors Dasabuvir and Beclabuvir, this compound appears to have a broader genotypic coverage than Dasabuvir, which is primarily active against genotype 1. While Beclabuvir also shows activity against multiple genotypes, further head-to-head studies are required for a direct and definitive comparison of potency across all major HCV genotypes.
The nucleoside inhibitor Sofosbuvir is known for its pangenotypic activity and high barrier to resistance. As a non-nucleoside inhibitor, this compound's resistance profile will be a critical factor in its clinical development. Resistance selection studies are essential to identify potential resistance-associated substitutions and to understand the genetic barrier to resistance.
Synergistic Potential of GSK8175 in Combination with Other Direct-Acting Antivirals for Hepatitis C Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-nucleoside NS5B polymerase inhibitor, GSK8175, and its potential for synergistic effects when combined with other classes of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). While specific studies on the synergistic combinations of this compound are not yet publicly available, this document outlines the scientific rationale for such combinations, supported by data from studies on similar antiviral classes, and provides standardized methodologies for evaluating these interactions.
Introduction to this compound
This compound is a second-generation non-nucleoside inhibitor of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1] It was developed to improve upon earlier compounds by offering enhanced pharmacokinetics, including a longer plasma half-life.[1] Preclinical studies have demonstrated its broad-spectrum activity against various HCV replicons.[1] The mechanism of action involves binding to an allosteric site on the NS5B polymerase, which induces a conformational change that inhibits its enzymatic activity.[2]
The Rationale for Combination Therapy in HCV
The standard of care for chronic HCV infection involves the combination of two or more DAAs with different mechanisms of action.[3] This approach is crucial for several reasons:
-
Enhanced Antiviral Efficacy: Combining drugs that target different stages of the HCV life cycle can lead to a more profound and rapid reduction in viral load.
-
Prevention of Drug Resistance: HCV has a high mutation rate, which can lead to the rapid selection of drug-resistant variants when a single agent is used. Targeting multiple viral proteins simultaneously significantly raises the genetic barrier to resistance.
-
Achieving Sustained Virologic Response (SVR): The ultimate goal of HCV therapy is to achieve SVR, which is tantamount to a cure. Combination therapies have demonstrated SVR rates exceeding 95%.
Studies have shown that combinations of DAAs can result in synergistic, additive, or antagonistic effects. For instance, combinations of NS5A inhibitors and nucleotide NS5B inhibitors have been shown to be synergistic, while combinations involving protease inhibitors with these two classes were found to be additive to slightly antagonistic.
Comparative Analysis of HCV Direct-Acting Antiviral Classes
This compound, as an NS5B polymerase inhibitor, represents one of the three major classes of DAAs currently used to treat HCV. The other two key classes are NS3/4A protease inhibitors and NS5A inhibitors. A comparison of these classes is presented in the table below.
| Feature | NS3/4A Protease Inhibitors | NS5A Inhibitors | NS5B Polymerase Inhibitors (e.g., this compound) |
| Viral Target | NS3/4A Protease | NS5A Protein | NS5B RNA-Dependent RNA Polymerase |
| Role in HCV Life Cycle | Blocks the cleavage of the HCV polyprotein, preventing the maturation of viral proteins. | Inhibits viral RNA replication and virion assembly. | Directly inhibits the replication of the viral RNA genome. |
| Examples | Grazoprevir, Glecaprevir, Voxilaprevir | Ledipasvir, Daclatasvir, Velpatasvir, Pibrentasvir | Sofosbuvir (nucleotide), Dasabuvir (non-nucleoside) |
| Potential for Synergy with this compound | Likely additive. | High potential for synergy. | Not applicable (same class). |
Based on the available data for other NS5B inhibitors, a combination of this compound with an NS5A inhibitor would be a promising avenue for achieving synergistic antiviral effects against HCV. The distinct mechanisms of action—disruption of the replication complex by the NS5A inhibitor and inhibition of RNA synthesis by this compound—would likely create a dual pressure on the virus that is more effective than either agent alone.
Experimental Protocols for Assessing Synergy
The gold standard for quantifying the interaction between two or more drugs is the Chou-Talalay method, which is based on the median-effect principle. This method provides a quantitative measure of synergy, additivity, or antagonism through the Combination Index (CI).
The Chou-Talalay Method
The core of this method is the median-effect equation, which relates the drug dose to the effect (e.g., inhibition of viral replication). The CI is calculated using the following equation:
CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition of viral replication).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
The interpretation of the CI value is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
A detailed experimental workflow for assessing the synergistic effects of antiviral compounds is outlined below.
Visualizing Experimental and Logical Workflows
Caption: Experimental workflow for assessing antiviral synergy.
Caption: Targets of DAAs in the HCV life cycle.
Conclusion
While direct experimental data on the synergistic effects of this compound in combination with other direct-acting antivirals is not yet available in published literature, a strong scientific rationale exists for exploring such combinations. Based on studies of other DAAs, a combination of this compound with an NS5A inhibitor holds the highest potential for achieving synergy. The methodologies for evaluating such interactions are well-established, with the Chou-Talalay method providing a robust framework for quantifying the degree of synergy or antagonism. Further in vitro and in vivo studies are warranted to empirically determine the optimal DAA combinations with this compound for the development of future highly effective HCV therapies.
References
Head-to-head comparison of GSK8175 and setrobuvir in biochemical assays
A detailed guide for researchers, scientists, and drug development professionals on the biochemical profiles of two non-nucleoside inhibitors of the Hepatitis C Virus NS5B polymerase.
This guide provides a comprehensive comparison of GSK8175 and setrobuvir, two non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B). While both compounds inhibit viral replication by targeting the same essential enzyme, they exhibit distinct biochemical profiles. This document summarizes their performance in biochemical and cellular assays, details their mechanisms of action, and provides standardized experimental protocols for their evaluation.
Data Presentation: Biochemical and Antiviral Activity
The following table summarizes the available quantitative data for this compound and setrobuvir. It is important to note that a direct head-to-head study with biochemical IC50 values for both compounds under the same experimental conditions is not publicly available. The data presented is compiled from various sources.
| Parameter | This compound | Setrobuvir (ANA-598) |
| Target | HCV NS5B Polymerase | HCV NS5B Polymerase |
| Binding Site | Palm Site II | Palm Site I |
| Biochemical IC50 | Not Publicly Available | 4-5 nM[1] |
| Replicon EC50 (Genotype 1b) | 5.0 nM (C316N mutant)[1] | Not specified, but reported to be in the nanomolar range[1] |
| Replicon EC50 (Genotype 1a) | 24 nM (C316Y mutant)[1] | Not specified |
| Mechanism of Action | Inhibition of the initiation step of RNA replication[1] | Inhibition of both de novo RNA synthesis and primer extension |
Note: IC50 (half-maximal inhibitory concentration) in a biochemical assay measures the direct inhibitory effect on the purified enzyme. EC50 (half-maximal effective concentration) in a replicon assay measures the compound's activity in a cell-based model of viral replication.
Mechanism of Action
Both this compound and setrobuvir are allosteric inhibitors of the HCV NS5B polymerase, meaning they bind to a site on the enzyme distinct from the active site where RNA synthesis occurs. This binding induces a conformational change in the enzyme that ultimately inhibits its function.
This compound , a sulfonamide-N-benzoxaborole analog, binds to the Palm Site II region of the NS5B polymerase. This interaction is reported to specifically inhibit the initiation step of the viral RNA replication cycle.
Setrobuvir (formerly ANA-598) binds to a different allosteric site known as the Palm I pocket. Its binding inhibits both the de novo initiation of RNA synthesis and the subsequent primer extension phase.
Experimental Protocols
The following provides a detailed methodology for a representative in vitro biochemical assay to determine the IC50 values of non-nucleoside inhibitors against HCV NS5B polymerase.
NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant HCV NS5B polymerase.
Materials:
-
Purified, recombinant HCV NS5B protein (e.g., genotype 1b, C-terminally truncated Δ21)
-
RNA template/primer, such as poly(A)/oligo(dT) or a heteropolymeric template.
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³³P]UTP) or fluorescently labeled.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA.
-
Test compounds (this compound, setrobuvir) dissolved in DMSO.
-
DMSO (as a negative control).
-
Stop Solution: 50 mM EDTA.
-
DE81 filter plates or similar for capturing radiolabeled RNA product.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to the picomolar range.
-
Reaction Mixture Preparation: In a microtiter plate, prepare the reaction mixture containing the assay buffer, a known concentration of the RNA template/primer, and the non-labeled rNTPs.
-
Compound Addition: Add a small volume of the diluted test compounds or DMSO (for the control) to the reaction wells.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the purified NS5B polymerase to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).
-
Labeled Nucleotide Addition: Add the radiolabeled rNTP to the reaction mixture.
-
Reaction Termination: After a further incubation period, stop the reaction by adding the stop solution.
-
Product Capture and Measurement: Transfer the reaction mixtures to a DE81 filter plate. Wash the plate multiple times with a wash buffer (e.g., 0.3 M ammonium formate) to remove unincorporated radiolabeled nucleotides. After drying the plate, measure the incorporated radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Logical Relationship of Comparison
The comparison between this compound and setrobuvir is based on their inhibitory activity against the same viral target, the HCV NS5B polymerase. The key differentiating factors are their specific allosteric binding sites and the resulting nuances in their mechanisms of inhibition. While both are potent inhibitors, the available data suggests that setrobuvir has a very low nanomolar potency in direct enzymatic assays, whereas for this compound, potent low nanomolar activity has been demonstrated in cell-based replicon systems.
References
Evaluating the genetic barrier to resistance of GSK8175 compared to other NNIs
A critical evaluation of the genetic barrier to resistance is paramount in the development of effective antiretroviral therapies. This guide provides a comparative analysis of the genetic barrier to resistance for non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs integral to the management of HIV-1 infection. While the initial query included GSK8175, it is important to clarify that this compound is an inhibitor of the hepatitis C virus (HCV) NS5B polymerase and not an HIV NNRTI; therefore, a direct comparison of its genetic barrier within the context of HIV NNRTI resistance is not applicable.[1][2][3]
This guide will focus on established NNRTIs, delineating the differences between first and second-generation compounds and the experimental methodologies used to define their resistance profiles.
The Genetic Barrier: A Key Determinant of Antiviral Durability
The genetic barrier to resistance refers to the number of viral mutations required for a drug to lose its efficacy. A low genetic barrier implies that a single mutation can confer significant resistance, leading to rapid treatment failure.[4] Conversely, a high genetic barrier indicates that multiple mutations are necessary to overcome the drug's inhibitory effect, resulting in a more durable antiviral response.[5]
First-generation NNRTIs, such as nevirapine (NVP) and efavirenz (EFV), are characterized by a low genetic barrier. A single amino acid substitution in the NNRTI binding pocket of the reverse transcriptase enzyme can lead to high-level resistance. In contrast, second-generation NNRTIs, including etravirine (ETR) and rilpivirine (RPV), were designed to have a higher genetic barrier. Their chemical flexibility allows them to bind to the reverse transcriptase enzyme even in the presence of some resistance mutations.
Comparative Analysis of NNRTI Resistance Profiles
The development of resistance to NNRTIs is associated with specific mutations in the reverse transcriptase gene. The following table summarizes key mutations and their impact on the susceptibility of different NNRTIs.
| Mutation | Nevirapine (NVP) | Efavirenz (EFV) | Etravirine (ETR) | Rilpivirine (RPV) |
| K103N | High-level resistance | High-level resistance | Susceptible | Susceptible |
| Y181C | High-level resistance | Low-level resistance | Intermediate resistance | Intermediate resistance |
| G190A/S | High-level resistance | High-level resistance | Low-level effect | Low-level effect |
| L100I | High-level resistance (with K103N) | High-level resistance (with K103N) | Intermediate resistance | High-level resistance (with K103N) |
| K101E/P | Intermediate to high-level resistance | Intermediate to high-level resistance | Low to intermediate resistance | High-level resistance |
| V106M | High-level resistance | High-level resistance | Low-level effect | Low-level effect |
| M230L | High-level resistance | Intermediate resistance | Intermediate to high-level resistance | High-level resistance |
Data sourced from Stanford HIV Drug Resistance Database and other publications.
Experimental Protocols for Evaluating the Genetic Barrier
The genetic barrier to resistance is primarily evaluated through in vitro selection experiments. These studies involve passaging the virus in the presence of increasing drug concentrations and monitoring the emergence of resistant variants.
In Vitro Resistance Selection Assay
Objective: To identify the mutations that confer resistance to an NNRTI and to assess the ease with which these mutations arise.
Methodology:
-
Cell Culture: HIV-1 is cultured in susceptible host cells (e.g., MT-4 cells).
-
Drug Exposure: The virus is exposed to sub-optimal concentrations of the NNRTI.
-
Serial Passage: The virus from the culture showing signs of replication is used to infect fresh cells with progressively higher concentrations of the drug.
-
Genotypic Analysis: Once viral breakthrough (replication at high drug concentrations) is observed, the reverse transcriptase gene of the resistant virus is sequenced to identify mutations.
-
Phenotypic Analysis: The identified mutations are often engineered into a wild-type viral clone to confirm their role in conferring resistance and to quantify the level of resistance (fold-change in EC50).
Caption: In Vitro Resistance Selection Workflow.
Logical Relationship of NNRTI Generations and Resistance
The evolution of NNRTIs from first to second generation was driven by the need to overcome the rapid emergence of resistance. The following diagram illustrates the logical relationship between NNRTI generations and their ability to withstand common resistance mutations.
Caption: NNRTI Generations and Genetic Barrier to Resistance.
Conclusion
The genetic barrier to resistance is a defining characteristic of NNRTIs that significantly influences their clinical utility. While first-generation agents are susceptible to single-point mutations, second-generation NNRTIs exhibit a more robust resistance profile, requiring the accumulation of multiple mutations for clinically significant resistance to emerge. This higher genetic barrier translates to a more durable treatment option for patients with HIV-1. The continuous effort in drug development focuses on identifying novel agents with even higher genetic barriers to combat the ongoing challenge of antiviral resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of N-Benzoxaborole Benzofuran this compound—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 3. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TMC125 Displays a High Genetic Barrier to the Development of Resistance: Evidence from In Vitro Selection Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of GSK8175
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of the research compound GSK8175. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential safety information based on general laboratory best practices for chemical waste management. It is imperative to obtain the official SDS from your supplier for complete and specific handling and disposal instructions.
This compound, identified by CAS number 1423007-82-2, is a potent and selective NS5B inhibitor.[1] Its chemical name is 6-(N-(7-chloro-1-hydroxy-1,3-dihydrobenzo[c][1]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide. As a compound for research use only, it is not intended for human or veterinary applications.[1]
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound and ensure laboratory safety. The following table summarizes the recommended storage conditions based on supplier data.
| Condition | Temperature | Duration |
| Short-term | 0 - 4 °C | Days to weeks |
| Long-term | -20 °C | Months to years |
| Stock Solution | 0 - 4 °C or -20°C | Short-term (days to weeks) or long-term (months) respectively |
| Data sourced from MedKoo Biosciences.[1] |
When handling this compound, which is typically a solid powder, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.
Disposal Procedures for Research Chemicals
The following is a general, step-by-step protocol for the disposal of research-grade chemical waste like this compound. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
-
Do not mix chemical waste streams. Unless compatibility is confirmed, keep this compound waste separate from other chemical waste.
-
Collect solid waste, such as unused compound or contaminated consumables (e.g., weigh boats, gloves), in a designated, clearly labeled hazardous waste container.
-
Collect liquid waste, such as solutions containing this compound, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (avoiding abbreviations), and the specific hazards if known.
-
Closure: Keep waste containers securely closed except when adding waste.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
Step 3: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal.
-
A common procedure is triple rinsing . Rinse the container three times with a suitable solvent that can dissolve the compound.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsate disposal will depend on institutional policies and the hazard level of the compound.
Step 4: Arranging for Disposal
-
Contact your EHS Office: Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Schedule a waste pickup according to your institution's procedures. Provide a full inventory of the waste being collected.
Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS office for specific, non-hazardous materials.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the safe disposal of a laboratory chemical such as this compound.
References
Essential Safety and Handling Protocols for Novel Research Compound GSK8175
Disclaimer: As specific safety data for GSK8175 is not publicly available, the following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a research and development setting. A comprehensive, substance-specific risk assessment should be conducted prior to handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with the novel compound this compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling any chemical of unknown toxicity is the consistent and correct use of Personal Protective Equipment (PPE). The minimum required PPE for handling this compound is outlined below. All personnel handling the compound are required to wear the minimum PPE, which includes pants, closed-toe shoes, a lab coat, chemically resistant gloves, and eye protection.[1][2]
| Protection Level | Equipment | Specification | Rationale |
| Minimum | Eye Protection | Safety glasses with side-shields (ANSI Z87.1 compliant) | Protects against flying particles and minor splashes.[1][3] |
| Hand Protection | Disposable Nitrile Gloves | Provides initial protection against incidental chemical contact.[3] Should be changed immediately upon contamination. | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Enhanced | Eye and Face Protection | Chemical Splash Goggles and Face Shield | Required when there is a significant risk of splashes, such as when handling larger quantities or preparing solutions. |
| Hand Protection | Double-gloving (e.g., two pairs of nitrile gloves) or heavy-duty gloves | Recommended for extended procedures or when handling concentrated forms of the compound. | |
| Respiratory Protection | Dust mask or respirator | To be used if the compound is a powder and there is a risk of aerosolization. The specific type of respirator should be determined by a formal risk assessment. |
II. Experimental Workflow for Safe Handling
The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.
References
- 1. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
